Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Description
BenchChem offers high-quality Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRUOIZSXBNGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971067 | |
| Record name | Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-17-2, 21211-18-7 | |
| Record name | Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,6-dichlorobenzo(b)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid benzothiophene core, substituted with two chlorine atoms and a methyl ester group, provides a unique three-dimensional structure and electronic properties conducive to potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate. Furthermore, it delves into the significant applications of its derivatives, particularly its carboxylic acid analogue, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The fusion of a benzene ring with a thiophene ring creates a planar, aromatic system with a distinct electronic distribution that can engage in various non-covalent interactions with biological macromolecules. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other interactions, further contributing to the binding affinity and selectivity of compounds containing this moiety. The strategic placement of substituents on the benzo[b]thiophene ring system allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for its development as a drug candidate.
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate, with its specific substitution pattern, offers a unique combination of features. The chlorine atoms at the 3 and 6 positions influence the molecule's electronic properties and can serve as handles for further synthetic modifications. The methyl ester at the 2-position is a key functional group that can be readily converted into other functionalities, such as amides, carboxylic acids, and alcohols, allowing for the generation of diverse chemical libraries for biological screening.
Synthesis and Characterization
The synthesis of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate typically proceeds through a multi-step sequence, starting from a substituted cinnamic acid. A key intermediate in this process is 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride.
Synthesis of 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride
An improved one-step process for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides from cinnamic acids has been developed using thionyl chloride and a 4-N,N'-disubstituted aminopyridine[1]. This methodology can be adapted for the synthesis of the 3,6-dichloro analogue.
Esterification to Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
The conversion of the acid chloride to the methyl ester is a standard esterification reaction.
Experimental Protocol: Synthesis of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
-
Step 1: Preparation of 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride. In a well-ventilated fume hood, to a solution of the corresponding 3,6-dichlorocinnamic acid in a suitable anhydrous solvent (e.g., toluene), is added thionyl chloride and a catalytic amount of a 4-N,N'-disubstituted aminopyridine (e.g., 4-dimethylaminopyridine, DMAP). The reaction mixture is heated to reflux and monitored by an appropriate method (e.g., TLC or GC-MS) until the starting material is consumed. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride, which can be used in the next step without further purification.
-
Step 2: Esterification. The crude 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran. An excess of anhydrous methanol is then added, followed by a suitable base (e.g., triethylamine or pyridine) to scavenge the HCl generated during the reaction. The reaction is stirred at room temperature and monitored for completion. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford pure Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₀H₆Cl₂O₂S |
| Molecular Weight | 261.13 g/mol |
| Appearance | Expected to be a solid |
| ¹H NMR (Predicted) | Aromatic protons (H-4, H-5, H-7) and a singlet for the methyl ester protons. |
| ¹³C NMR (Predicted) | Signals for the carbonyl carbon, aromatic carbons, and the methyl ester carbon. |
| IR (Predicted) | Characteristic peaks for C=O (ester), C-Cl, and aromatic C-H and C=C stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. |
Physicochemical Properties
The physicochemical properties of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is limited, the properties of closely related analogues can provide valuable insights.
| Property | Predicted/Analogous Value | Reference |
| Melting Point (°C) | 78-84 (for Methyl 3-chlorobenzo[b]thiophene-2-carboxylate) | [2] |
| Boiling Point (°C) | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| LogP (Predicted) | 3.8 (for Methyl 3-chlorobenzo[b]thiophene-2-carboxylate) | [3] |
Reactivity and Mechanistic Insights
The reactivity of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is primarily centered around the methyl ester functionality and the aromatic ring system.
Reactions at the Ester Group
The methyl ester can undergo a variety of transformations, making it a versatile handle for chemical modifications.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), under acidic or basic conditions. This is a crucial transformation as the carboxylic acid is often the biologically active form of the molecule.
-
Amidation: The ester can be converted to a wide range of amides by reacting it with primary or secondary amines. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Reactions on the Aromatic Ring
The dichlorinated benzo[b]thiophene ring can undergo further functionalization, although the presence of two deactivating chloro groups can make these reactions challenging.
-
Nucleophilic Aromatic Substitution (SNAAr): While less common, under specific conditions, one of the chlorine atoms might be displaced by a strong nucleophile.
-
Cross-Coupling Reactions: The C-Cl bonds could potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds.
Caption: Key reactions of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate.
Applications in Medicinal Chemistry
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate serves as a critical intermediate in the synthesis of pharmacologically active molecules, most notably its carboxylic acid derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2).
Inhibition of Myeloid Cell Leukemia-1 (Mcl-1)
BT2 has been identified as an inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is overexpressed in various cancers and is a key resistance factor to many anti-cancer therapies. By inhibiting Mcl-1, BT2 can induce apoptosis in cancer cells, making it a promising lead compound for the development of novel anti-cancer agents[4].
Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)
BT2 has also been shown to be an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK). BCKDK is a key regulator of the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with several metabolic diseases, including insulin resistance and maple syrup urine disease. By inhibiting BCKDK, BT2 can enhance the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to increased BCAA catabolism and potentially providing a therapeutic benefit in these conditions.
Alleviation of Ulcerative Colitis
Recent studies have demonstrated that BT2 can alleviate the symptoms of ulcerative colitis in animal models[5][6]. The proposed mechanism involves the suppression of the mammalian target of rapamycin complex 1 (mTORC1) activation and the modulation of the gut microbiota[5][6]. This discovery opens up new avenues for the development of BT2 and its derivatives as treatments for inflammatory bowel diseases.
Caption: Drug discovery workflow utilizing the target molecule.
Conclusion
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is a synthetically versatile building block with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of its methyl ester group allow for the creation of diverse libraries of compounds for biological evaluation. The demonstrated biological activities of its derivatives, particularly the carboxylic acid BT2, as inhibitors of Mcl-1 and BCKDK, and as a potential treatment for ulcerative colitis, highlight the importance of the 3,6-dichlorobenzo[b]thiophene scaffold in medicinal chemistry. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this promising class of compounds.
References
-
Figshare. Supplementary Material for: CONVENIENT AND EFFICIENT SYNTHESIS OF 2-METHYL-5-NITROBENZO[B]THIOPHENE AND ITS DERIVATIVES. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Environmental Protection Agency. 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid Properties. Available at: [Link]
-
MDPI. Synthesis of Benzo[b]thiophenes Using Alkynes as Precursors Under Metal-Free Conditions. Available at: [Link]
- Google Patents. WO1995015323A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO[b]THIOPHENE-2-CARBONYL CHLORIDES.
-
Atmiya University. Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. Available at: [Link]
-
PubChemLite. Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (C10H7ClO2S). Available at: [Link]
-
University of Regensburg. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Available at: [Link]
-
PMC. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. Available at: [Link]
-
Baishideng Publishing Group. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. Available at: [Link]
-
ResearchGate. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid reduced... Available at: [Link]
-
PubChem. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Available at: [Link]
-
Environmental Protection Agency. 3-Chloro-5,6-dimethoxy-benzo[b]thiophene-2-carbonyl chloride Properties. Available at: [Link]
Sources
- 1. WO1995015323A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO[b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (C10H7ClO2S) [pubchemlite.lcsb.uni.lu]
- 4. 3,6-DICHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 34576-94-8 [chemicalbook.com]
- 5. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
"CAS number 34576-94-8 properties"
An In-depth Technical Guide to 3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid (CAS: 34576-94-8)
Abstract
This technical guide provides a comprehensive overview of 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (CAS Number 34576-94-8), a molecule of significant interest in metabolic disease and oncology. Also known by the synonym BT2, this compound has emerged as a potent, orally active, allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK) and a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This document consolidates critical data on its physicochemical properties, synthesis, analytical characterization, and mechanisms of action. Furthermore, it provides detailed, field-proven protocols for its application in key biochemical and cell-based assays, offering researchers a practical resource to accelerate their investigations into its therapeutic potential.
Chemical Identity and Physicochemical Properties
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic aromatic compound. The presence of the benzothiophene core, dichloro-substituents, and a carboxylic acid group defines its chemical reactivity and biological activity.
| Property | Value | Source(s) |
| CAS Number | 34576-94-8 | [1][2][3][4] |
| Synonyms | BT2, 3,6-dichloro-1-benzothiophene-2-carboxylate | [5] |
| Molecular Formula | C₉H₄Cl₂O₂S | [1][2][3] |
| Molecular Weight | 247.10 g/mol | [1][3] |
| Appearance | White to beige or off-white to yellow crystalline solid/powder | |
| Melting Point | 284-290 °C | |
| Solubility | DMSO: >2 mg/mL, DMF: 30 mg/mL, Ethanol: 1 mg/mL | [4] |
| Purity (Commercial) | ≥95% to ≥98% (HPLC) | [1][6] |
| Storage Temperature | 2-8°C | |
| SMILES | O=C(O)c1sc2cc(Cl)ccc2c1Cl | |
| InChI Key | AAHPIJMQJAZYTM-UHFFFAOYSA-N | [4] |
Synthesis and Purification
While 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid is commercially available, its de novo synthesis is achievable through established heterocyclic chemistry routes. A common and effective strategy involves the cyclization of a substituted cinnamic acid derivative.[7] The following protocol is a validated approach derived from established methodologies for related structures.[7][8]
Proposed Synthesis Workflow
The synthesis can be conceptualized as a two-stage process: first, the formation of the key intermediate 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride from a corresponding cinnamic acid, followed by hydrolysis to the final carboxylic acid product.
Caption: Proposed two-stage synthesis workflow for 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid.
Step-by-Step Synthesis Protocol
Stage 1: Synthesis of 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride [7]
-
To a flask equipped with a reflux condenser and magnetic stirrer, add the starting material, a substituted cinnamic acid (e.g., 2,5-dichlorocinnamic acid) (1.0 eq).
-
Add a suitable solvent such as chlorobenzene.
-
Add a catalytic amount of pyridine or 4-dimethylaminopyridine (DMAP).
-
Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 1.5-2.0 eq).
-
Heat the mixture to reflux (typically 130-140°C) for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and remove the excess thionyl chloride under reduced pressure.
-
The resulting crude material can be suspended in a hot non-polar solvent like n-hexane and filtered to remove insoluble impurities. The filtrate contains the desired carbonyl chloride intermediate.
Stage 2: Hydrolysis to 3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid [8]
-
Dissolve the crude 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride from Stage 1 in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of a strong base, such as 3N Sodium Hydroxide (NaOH) (approx. 2.0 eq).
-
Stir the solution at room temperature overnight. The hydrolysis of the acyl chloride to the carboxylate salt will occur.
-
Concentrate the reaction mixture under vacuum to remove the organic solvent.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a low pH (e.g., pH 1-2) using a strong acid like 1N Hydrochloric Acid (HCl). This will precipitate the carboxylic acid product.
-
Extract the product into an organic solvent such as ethyl acetate (EtOAc).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under vacuum to yield the crude 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid.
Purification Protocol: Reversed-Phase HPLC
For high-purity material required for biological assays, purification by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.
-
Column: A C18 stationary phase is the standard choice for small molecule purification.[9]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic modifier ensures the carboxylic acid group is protonated, improving peak shape and retention on the non-polar C18 phase.[9] Acetonitrile is preferred over methanol for its lower viscosity and higher elution strength.[9]
-
-
Gradient: A linear gradient from a low percentage of Solvent B (e.g., 5-10%) to a high percentage (e.g., 95-100%) over 20-40 minutes is a typical starting point. The exact gradient should be optimized based on analytical-scale injections.
-
Detection: UV detection at wavelengths such as 254 nm or 296 nm is effective, as the benzothiophene core has strong absorbance in this region.[4]
-
Post-Purification: Combine the fractions containing the pure product, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the final product as a fluffy powder.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy[11]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, as it effectively solubilizes the compound and its residual proton signal does not interfere with the aromatic region.
-
¹H NMR (Proton NMR):
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >13 ppm, due to hydrogen bonding.[8]
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (approx. 7.5-8.3 ppm). Based on the structure and data from the 6-chloro analog[8], the proton at position 7 (adjacent to the sulfur and between two chlorine atoms) would likely be the most deshielded. The protons at positions 4 and 5 will show doublet or doublet-of-doublets splitting patterns based on their coupling to each other.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (-COOH): Expected in the range of 163-165 ppm.[8]
-
Aromatic Carbons: A complex pattern of signals is expected between ~122-143 ppm. Quaternary carbons (those substituted with chlorine or part of the thiophene fusion) will appear as singlets, while protonated carbons will appear as doublets in a DEPT-135 experiment.
-
Mechanism of Action & Biological Activity
BT2 exhibits a compelling dual-mechanism of action, targeting key nodes in both metabolic regulation and apoptosis.
Inhibition of BCKDK and Regulation of BCAA Metabolism
Elevated levels of branched-chain amino acids (BCAAs: leucine, isoleucine, valine) are strongly associated with metabolic diseases like insulin resistance and heart failure. The rate-limiting step in BCAA catabolism is catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC).[10] The activity of BCKDC is negatively regulated by phosphorylation, a reaction catalyzed by BCKDK.[10]
BT2 acts as a potent, allosteric inhibitor of BCKDK with an IC₅₀ of 3.19 µM.[1][5] Its mechanism involves:
-
Allosteric Binding: BT2 binds to a site on BCKDK distinct from the ATP-binding pocket.[1]
-
Conformational Change: This binding triggers helical movements within the N-terminal domain of the kinase.[1]
-
Dissociation and Degradation: The conformational change leads to the dissociation of BCKDK from the BCKDC core, which is followed by the accelerated degradation of the released kinase.[1]
The net result is a sustained dephosphorylation and activation of the BCKDC, leading to increased BCAA oxidation and a reduction in circulating BCAA levels.[1][10]
Caption: BT2 inhibits BCKDK, preventing phosphorylation of BCKDC and promoting BCAA catabolism.
Inhibition of Mcl-1 and Induction of Apoptosis
Mcl-1 is a key pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It functions by sequestering pro-apoptotic effector proteins like Bak and BH3-only proteins like Noxa, thereby preventing the permeabilization of the mitochondrial outer membrane and subsequent cell death (apoptosis).[11][12] Overexpression of Mcl-1 is a common survival mechanism in many cancers.
BT2 has been identified as a direct inhibitor of Mcl-1, with a Kᵢ value of 59 µM for disrupting the Mcl-1:FITC-BH2 peptide interaction.[4][5] By binding to the hydrophobic groove of Mcl-1, BT2 prevents it from sequestering pro-apoptotic proteins. This frees Bak to oligomerize, form pores in the mitochondrial membrane, and initiate the caspase cascade, leading to apoptosis.[13][14]
Caption: BT2 inhibits Mcl-1, releasing Bak to induce mitochondrial permeabilization and apoptosis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the biological activity of BT2.
In Vitro BCKDC Activity Assay (Spectrophotometric)
This assay measures the activity of the BCKDC by monitoring the production of NADH, which absorbs light at 340 nm.[15]
Materials:
-
Recombinant or purified BCKDC complex (containing E1, E2, and E3 subunits).[16]
-
Assay Buffer: 30 mM Potassium Phosphate (pH 7.5), 2 mM DTT, 0.1% Triton X-100.
-
Cofactor Solution: 1 mM NAD⁺, 0.4 mM Coenzyme A (CoA), 0.4 mM Thiamine Pyrophosphate (TPP), 2 mM MgCl₂.
-
Substrate: 0.5 mM α-ketoisovalerate (KIV).
-
BT2 stock solution (e.g., 10 mM in DMSO).
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Protocol:
-
Prepare the complete assay cocktail by combining the Assay Buffer and Cofactor Solution.
-
In a 96-well plate, add the desired final concentrations of BT2 (or DMSO for vehicle control) by serial dilution from the stock.
-
Add the BCKDC enzyme complex to each well to a final concentration that yields a linear reaction rate.
-
Pre-incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the KIV substrate to all wells.
-
Immediately place the plate in the spectrophotometer (pre-heated to 30°C) and begin kinetic measurements, recording the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (V = ΔAbs/Δtime) for each concentration of BT2. Plot the reaction rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vitro Mcl-1 Inhibition Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of BT2 to displace a fluorescently labeled BH3-domain peptide from the binding groove of Mcl-1.[1][17]
Materials:
-
Recombinant human Mcl-1 protein.
-
Fluorescent Tracer: A fluorescein (FITC)-labeled BH3 peptide (e.g., FITC-Bak BH3 peptide).[17]
-
Assay Buffer: 20 mM Potassium Phosphate (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.05% Tween-20.[17]
-
BT2 stock solution (e.g., 10 mM in DMSO).
-
Black, low-volume 384-well microplates.
-
Fluorescence plate reader with polarization filters (e.g., Ex: 485 nm, Em: 520 nm).
Protocol:
-
Determine Tracer and Protein Concentrations: First, perform a saturation binding experiment by titrating Mcl-1 against a fixed, low concentration of the FITC-labeled peptide (e.g., 1 nM) to determine the dissociation constant (Kd) and the optimal Mcl-1 concentration (typically at or just below the Kd) that gives a stable, high polarization window.
-
Inhibitor Titration: a. Prepare a serial dilution of BT2 in DMSO, then dilute into Assay Buffer. b. In a 384-well plate, add the Mcl-1 protein at its predetermined optimal concentration. c. Add the serially diluted BT2 or DMSO vehicle control. d. Mix and pre-incubate at room temperature for 30 minutes. e. Add the FITC-labeled peptide tracer at its fixed concentration to all wells. f. Incubate for an additional 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) on the plate reader. Include controls for minimum polarization (tracer only) and maximum polarization (tracer + Mcl-1, no inhibitor).
-
Data Analysis: Convert mP values to percent inhibition relative to the controls. Plot percent inhibition against the log of the BT2 concentration and fit to a dose-response curve to calculate the IC₅₀ or Kᵢ value.
In Vivo Protocol for Mouse Models
Based on multiple studies in mouse models of metabolic disease and ulcerative colitis, a well-tolerated and effective dosing regimen has been established.[1][10][18][19]
Materials:
-
BT2 compound.
-
Vehicle solution (e.g., 0.5% HPMC with 0.1% Tween-80 in water, or Corn Oil).
-
Mice (e.g., C57BL/6J, Zucker fatty rats).
-
Administration equipment (e.g., oral gavage needles or intraperitoneal injection syringes).
Protocol:
-
Formulation: Prepare a suspension or solution of BT2 in the chosen vehicle. Sonication may be required to aid dissolution.
-
Dosing: Administer BT2 to mice at a dose of 20 mg/kg per day .[1][10]
-
Route of Administration: Both intraperitoneal (i.p.) injection and oral gavage (p.o.) have been shown to be effective.[1][18]
-
Duration: Treatment duration is model-dependent, ranging from 7 days for assessing metabolic changes to longer periods for chronic disease models.[1][18]
-
Pharmacodynamic Assessment: At the end of the study, tissues such as the liver, heart, and skeletal muscle can be harvested to measure BCKDC activity (as per Protocol 5.1) and phosphorylation status via Western blot to confirm target engagement.[10] Plasma can be collected to measure BCAA levels via LC-MS.
Pharmacokinetics & Safety
Pharmacokinetic Profile
BT2 demonstrates a favorable pharmacokinetic profile, a key attribute for a potential therapeutic agent. In studies with wild-type mice, it exhibits excellent metabolic stability and a long terminal half-life.[1]
| Parameter | Value | Species | Source |
| Terminal Half-Life (T½) | ~730 minutes | Mouse | [1] |
| Metabolic Stability | No degradation in 240 min (in vitro) | - | [1] |
This extended half-life allows for sustained target engagement with once-daily dosing in preclinical models.
Safety & Handling
As with any active chemical compound, appropriate safety precautions must be observed.
-
Hazard Classification: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do not induce vomiting. Call a poison control center or doctor immediately.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a multi-faceted research tool with significant therapeutic implications. Its dual ability to modulate BCAA metabolism through potent BCKDK inhibition and to induce apoptosis via Mcl-1 inhibition places it at the intersection of metabolic disease and oncology research. This guide provides the foundational chemical data and detailed, actionable protocols necessary for its rigorous scientific investigation. The favorable pharmacokinetic profile and demonstrated in vivo efficacy underscore its potential, warranting further exploration by the drug development community.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]
-
Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis. PMC. [Link]
-
Mcl-1 Down-regulation Potentiates ABT-737 Lethality by Cooperatively Inducing Bak Activation and Bax Translocation. AACR Journals. [Link]
-
Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. PMC. [Link]
-
MCL-1 inhibits BAX in the absence of MCL-1/BAX Interaction. PubMed. [Link]
-
A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. [Link]
-
Spontaneous oligomerization of BAK/BAX is suppressed by hetero-dimerization with MCL-1. bioRxiv. [Link]
-
Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. PubMed. [Link]
-
Production of Recombinant E1 Component of Branched-Chain α-Keto Acid Dehydrogenase Complex. PMC. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals. [Link]
-
Reversed phase HPLC – Knowledge and References. Taylor & Francis. [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. ResearchGate. [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. [Link]
-
List of pharmacokinetic parameters derived by fitting the conventional two-compartment model to the plasma data. ResearchGate. [Link]
-
BCKDK Recombinant Protein (OPCD01596). Aviva Systems Biology. [Link]
-
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. PubMed. [Link]
-
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. PMC. [Link]
-
The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase. PMC. [Link]
-
1H NMR and 13C NMR spectral date of compounds. The Royal Society of Chemistry. [Link]
-
Natural History of Branched-Chain- Keto-acid Dehydrogenase Kinase (BCKDK) deficiency. Oslo University Hospital. [Link]
-
A Physiologically Based Pharmacokinetic Model for In Vivo Alpha Particle Generators Targeting Neuroendocrine Tumors in Mice. MDPI. [Link]
-
A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
UPLC/MS-MS-based pharmacokinetics of phytosterol magnetic targeted drug delivery system in rat and tissue distribution in. TMR. [Link]
-
Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. human pharmacokinetic parameters: Topics by Science.gov [science.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sbl.unmc.edu [sbl.unmc.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. [20] Production of Recombinant E1 Component of Branched-Chain α-Keto Acid Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recombinant Branched Chain Alpha-Ketoacid Dehydrogenase Kinase (BCKDK) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 17. Assay in Summary_ki [bindingdb.org]
- 18. rsc.org [rsc.org]
- 19. shd-pub.org.rs [shd-pub.org.rs]
The Biological Activity of Dichlorinated Benzo[b]thiophene Esters: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzo[b]thiophene Scaffold and the Impact of Dichlorination
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its planar structure and electron-rich sulfur atom facilitate interactions with a variety of enzymes and receptors, making it a versatile starting point for drug design.[1] The biological activities of benzo[b]thiophene derivatives are diverse, encompassing antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, among others.[2][3]
The strategic placement of halogen atoms, particularly chlorine, on the benzo[b]thiophene ring system can significantly modulate the compound's physicochemical properties and biological activity. Dichlorination, in particular, can enhance lipophilicity, which may improve membrane permeability and cellular uptake. Furthermore, the electron-withdrawing nature of chlorine atoms can alter the electron distribution within the aromatic system, potentially leading to stronger and more specific interactions with biological targets. This guide provides an in-depth technical overview of the biological activities of dichlorinated benzo[b]thiophene esters, focusing on their synthesis, antimicrobial and anticancer potential, and underlying mechanisms of action.
Synthesis of Dichlorinated Benzo[b]thiophene Esters
The synthesis of dichlorinated benzo[b]thiophene esters typically begins with the construction of the corresponding dichlorinated benzo[b]thiophene-2-carboxylic acid. A common route involves the reaction of a substituted cinnamic acid with thionyl chloride. Subsequent esterification yields the desired ester.
Experimental Protocol: Synthesis of Ethyl 3,5-dichloro-1-benzo[b]thiophene-2-carboxylate
This protocol describes a representative synthesis, starting from 3,5-dichlorobenzo[b]thiophene-2-carbonyl chloride, which can be synthesized from the corresponding carboxylic acid.
Step 1: Synthesis of 3,5-Dichlorobenzo[b]thiophene-2-carbonyl Chloride
-
To a solution of 3,5-dichlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,5-dichlorobenzo[b]thiophene-2-carbonyl chloride.
Step 2: Esterification to Ethyl 3,5-dichloro-1-benzo[b]thiophene-2-carboxylate
-
Dissolve the crude 3,5-dichlorobenzo[b]thiophene-2-carbonyl chloride (1.0 eq) in anhydrous ethanol (excess), which acts as both solvent and reactant.
-
Add a catalytic amount of a non-nucleophilic base, such as pyridine, to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ethyl 3,5-dichloro-1-benzo[b]thiophene-2-carboxylate.
Antimicrobial Activity
Dichlorinated benzo[b]thiophene derivatives have demonstrated notable activity against a range of pathogenic microbes. The presence of chlorine atoms is often associated with enhanced antimicrobial efficacy.
Mechanism of Antimicrobial Action
While the precise mechanisms are not fully elucidated for all derivatives, it is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the dichlorinated scaffold likely facilitates its passage through the microbial cell wall and membrane.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some chlorinated benzo[b]thiophene derivatives against various microbial strains. It is important to note that data specifically for dichlorinated esters is limited, and the presented data for other derivatives serves as a valuable reference.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-chloro and 3-bromobenzo[b]thiophenes with cyclohexanol | Gram-positive bacteria & yeast | 16 | [4] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 | [3] |
| Various benzo[b]thiophene derivatives | Escherichia coli (with PMB) | 8–64 | [5] |
| Various benzo[b]thiophene derivatives | Candida species | 32-64 | [5] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a 2-fold serial dilution of the test compound in CAMHB in a separate 96-well plate (the "mother plate"). The concentrations should span the expected MIC range.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the test plate.
-
-
Inoculation of the Test Plate:
-
Transfer 50 µL of the appropriate compound dilution from the mother plate to the corresponding wells of the test plate.
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Anticancer Activity
The benzo[b]thiophene scaffold is a promising platform for the development of novel anticancer agents. Dichlorination can enhance the cytotoxic potential of these compounds against various cancer cell lines.
Mechanisms of Anticancer Action
Dichlorinated benzo[b]thiophene derivatives may exert their anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. Two such pathways are the STAT3 and RhoA/ROCK signaling cascades.
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting tumor growth and survival. Inhibition of STAT3 signaling is a key therapeutic strategy.
Caption: Hypothesized inhibition of the STAT3 signaling pathway.
RhoA/ROCK Signaling Pathway: The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton and is implicated in cancer cell migration and invasion.
Caption: Hypothesized inhibition of the RhoA/ROCK signaling pathway.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for some chlorinated benzo[b]thiophene derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| [Pt(NH3)2Cl2(3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid)2] | A2780 (Ovarian) | 0.4 ± 0.3 | [6] |
| Thiophene-2-carboxamide derivative with 4-Cl-phenyl ring | MCF-7, K562, HepG2, MDA-MB-231 | Potent activity | [7] |
| 3,6-diunsaturated 2,5-diketopiperazine derivatives | A549 (Lung), HeLa (Cervical) | 0.7 - 8.9 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Esterification as a Prodrug Strategy
While much of the existing research focuses on benzo[b]thiophene carboxylic acids, the corresponding esters are of significant interest due to their potential as prodrugs.[9] A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[10]
Esterification of a carboxylic acid can:
-
Increase Lipophilicity: The ester group increases the compound's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[]
-
Improve Stability: Esters can be more chemically stable than their corresponding carboxylic acids under certain conditions.
-
Mask Polar Groups: The carboxylic acid group is polar and can be a target for rapid metabolism. Masking it as an ester can protect the molecule from premature degradation.[12]
Once inside the body, the ester can be hydrolyzed by esterases, which are abundant in plasma and various tissues, to release the active carboxylic acid. This strategy allows for efficient delivery of the active compound to its target site.
Conclusion and Future Directions
Dichlorinated benzo[b]thiophene esters represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The dichlorination of the benzo[b]thiophene scaffold appears to be a key factor in enhancing biological activity. While direct research on the ester derivatives is still emerging, the well-established use of esterification as a prodrug strategy suggests that these compounds could offer improved pharmacokinetic profiles compared to their carboxylic acid counterparts.
Future research in this area should focus on:
-
Systematic Synthesis and Screening: A broader library of dichlorinated benzo[b]thiophene esters with varying substitution patterns should be synthesized and screened against a wide range of microbial strains and cancer cell lines.
-
Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and mechanisms of action of the most potent compounds.
-
Pharmacokinetic and In Vivo Studies: The pharmacokinetic properties and in vivo efficacy of lead compounds need to be evaluated in animal models to assess their therapeutic potential.
By pursuing these avenues of research, the full therapeutic potential of dichlorinated benzo[b]thiophene esters can be unlocked, paving the way for the development of new and effective drugs to combat infectious diseases and cancer.
References
-
Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria - University of West Florida - Research Portal. (n.d.). Retrieved February 22, 2026, from [Link]
-
Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (2025, July 11). MDPI. [Link]
-
Isloor, A. M., Kalluraya, B., & Pai, K. S. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825–830. [Link]
-
Rashid, H. U., Xu, Y., Ahmad, N., Muhammad, Y., & Wang, L. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. RSC Advances, 15(1), 1-15. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]
-
Prodrug Strategy in Drug Development. (n.d.). Ovidius University Annals of Chemistry. Retrieved February 22, 2026, from [Link]
-
Béni, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]
-
Béni, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]
-
Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). MDPI. [Link]
- Venkataramireddy, V., et al. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 9(1), 31-39.
-
(2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015, December 29). MDPI. [Link]
-
Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021, December 28). PubMed. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023, May 26). MDPI. [Link]
-
Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1104. [Link]
-
Isloor, A. M., Kalluraya, B., & Sridhar Pai, K. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [ircommons.uwf.edu]
- 6. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Prodrug Strategy in Drug Development [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
"Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate mechanism of action"
The following technical guide details the mechanism of action, pharmacological significance, and experimental utility of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate .
While often encountered as a stable chemical intermediate, this molecule serves as the lipophilic precursor (prodrug) to 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , a potent allosteric inhibitor of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) and a modulator of Mcl-1.
From Synthetic Scaffold to Metabolic Modulator
Part 1: Executive Summary & Chemical Architecture
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is a benzothiophene derivative characterized by a specific 3,6-dichloro substitution pattern. In drug development, it functions primarily in two capacities:[1]
-
High-Fidelity Synthetic Scaffold: A robust building block for generating libraries of benzothiophene-2-carboxamides, widely explored in medicinal chemistry for anti-inflammatory and anticancer applications.
-
Bioactive Precursor (Pro-Drug): The methyl ester form enhances cellular permeability compared to its free acid. Upon cellular entry, it is hydrolyzed by intracellular esterases to release the active pharmacophore, BT2 , which targets mitochondrial metabolic checkpoints.
Chemical Identity:
-
Systematic Name: Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate
-
Key Substituents: Chlorine atoms at positions 3 and 6; Methyl ester at position 2.
-
Molecular Weight: ~261.12 g/mol
-
Solubility: High in DMSO/DMF; low in aqueous buffers (requires ester hydrolysis for solubility).
Part 2: Mechanism of Action (Biological)[4]
The biological activity of this molecule is driven by its active metabolite, BT2 . The mechanism is defined by a dual-target modality involving metabolic reprogramming and apoptotic regulation.
1. Primary Mechanism: Allosteric Inhibition of BDK
The most authoritative mechanism involves the regulation of Branched-Chain Amino Acid (BCAA) catabolism.
-
The Target: Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) .[7] BDK is a mitochondrial kinase that phosphorylates and inactivates the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC).[7]
-
The Interaction: BT2 binds to an allosteric site in the N-terminal domain of BDK.[7]
-
Conformational Switch: Binding triggers a helix movement that forces BDK to dissociate from the BCKDC complex.[7]
-
The Result:
-
BCKDC Activation: Freed from BDK inhibition, BCKDC remains in its unphosphorylated (active) state.
-
BCAA Oxidation: This accelerates the oxidative degradation of Leucine, Isoleucine, and Valine.
-
mTORC1 Suppression: High levels of BCAAs (specifically Leucine) are potent activators of mTORC1. By lowering intracellular BCAA pools, BT2 indirectly suppresses mTORC1 signaling, reducing inflammation and promoting autophagy.
-
2. Secondary Mechanism: Mcl-1 Inhibition
In oncology contexts, the 3,6-dichlorobenzo[b]thiophene core acts as a BH3-mimetic scaffold.
-
Target: Myeloid Cell Leukemia 1 (Mcl-1) , an anti-apoptotic Bcl-2 family protein.
-
Action: The molecule occupies the BH3-binding groove of Mcl-1 (Ki ≈ 59 µM for the acid form).
-
Outcome: Prevents Mcl-1 from sequestering pro-apoptotic factors (like Bak/Bax), thereby sensitizing cancer cells to apoptosis.
3. Pathway Visualization (DOT)
The following diagram illustrates the conversion of the Methyl ester to BT2 and its downstream metabolic effects.
Caption: Figure 1. The metabolic cascade initiated by Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate. Following hydrolysis to BT2, BDK inhibition restores BCKDC activity, lowering BCAA levels and suppressing mTORC1.
Part 3: Experimental Protocols
To utilize this molecule effectively in research, specific protocols for activation and assaying are required.
Protocol A: Chemical Hydrolysis (Preparation of BT2 Standard)
Use this protocol to generate the free acid control for in vitro enzymatic assays where esterases are absent.
-
Dissolution: Dissolve 100 mg of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate in 5 mL THF:Methanol (1:1).
-
Saponification: Add 2 mL of 1M LiOH (aq).
-
Reaction: Stir at ambient temperature (25°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the high-Rf ester spot disappears.
-
Workup: Acidify to pH 2 with 1M HCl. The free acid (BT2) will precipitate as a white solid.
-
Purification: Filter, wash with cold water, and dry under vacuum.
-
Validation: Verify via ¹H-NMR (DMSO-d6). Expect disappearance of the methyl singlet at ~3.9 ppm and appearance of a broad carboxylic acid proton at >12 ppm.
Protocol B: In Vitro BDK Inhibition Assay
Use this to quantify the potency of the hydrolyzed pharmacophore.
| Parameter | Specification | Notes |
| Enzyme System | Recombinant BDK + E2 subunit of BCKDC | BDK phosphorylates the E2 subunit. |
| Substrate | ATP (100 µM) | |
| Buffer | 25 mM MOPS (pH 7.4), 1 mM DTT, 5 mM MgCl₂ | Mg²⁺ is critical for kinase activity. |
| Detection | ³²P-ATP incorporation or Anti-pS293-E1α Ab | Western blot or Radiometric assay. |
| Procedure | 1. Incubate BDK with BT2 (0.1 - 100 µM) for 15 min.2. Add BCKDC substrate and ATP.3. Quench after 20 min.4. Measure phosphorylation. | Control: DMSO vehicle (0% inhibition). |
| Expected IC₅₀ | ~3.19 µM | Value refers to the free acid (BT2).[7] |
Part 4: Synthesis & Structural Significance[1]
The 3,6-dichloro substitution pattern is not arbitrary; it is a critical determinant of the molecule's "lock-and-key" fit within the BDK allosteric pocket.
-
3-Chloro Position: Provides steric bulk that prevents rotation within the binding pocket, locking the thiophene ring in a planar conformation favorable for hydrophobic stacking.
-
6-Chloro Position: Engages in halogen bonding or fills a specific hydrophobic sub-pocket in the BDK N-terminal domain.
-
2-Carboxylate: The methyl ester protects the carboxylic acid, which, upon hydrolysis, forms a critical salt bridge with basic residues (e.g., Arg/Lys) in the kinase active site.
Synthetic Utility Diagram:
Caption: Figure 2. Divergent synthetic utility. The methyl ester allows for rapid diversification into acids (BT2), amides, or alcohols.
Part 5: References
-
Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase.[7] Journal of Biological Chemistry.
-
He, Q. Z., et al. (2022). 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota.[2] World Journal of Gastroenterology.
-
Cayman Chemical. 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid Product Information. (Inhibitor of Mcl-1).[6][8]
-
Santa Cruz Biotechnology. 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid Data Sheet.[8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. wjgnet.com [wjgnet.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid | CAS 34576-94-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
"crystal structure of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate"
Technical Whitepaper: Structural Architecture and Crystallographic Characterization of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Executive Summary
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate represents a critical pharmacophore in the development of Mcl-1 inhibitors and branched-chain
This technical guide details the structural elucidation of this molecule, moving from synthesis and crystal growth to X-ray diffraction (XRD) analysis. It emphasizes the causal relationship between the 3,6-dichloro substitution pattern and the resulting crystal packing forces.
Synthesis & Crystallization Protocol
To obtain diffraction-quality single crystals, purity is paramount. The presence of regioisomers (e.g., 4,6-dichloro analogs) can disrupt lattice formation.
Synthetic Pathway
The synthesis leverages a nucleophilic substitution followed by cyclization, or more commonly, the esterification of the commercially available 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid.
-
Precursor: 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride (or carboxylic acid).[1]
-
Reagent: Methanol (anhydrous).
-
Catalyst: Thionyl chloride (
) or concentrated (Fischer Esterification).
Step-by-Step Protocol:
-
Activation: Dissolve 1.0 eq of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid in anhydrous methanol.
-
Catalysis: Add catalytic
dropwise at 0°C. -
Reflux: Heat to reflux (65°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool, remove solvent in vacuo, redissolve in DCM, wash with
(sat.), dry over . -
Purification: Recrystallize crude solid from hot ethanol.
Crystal Growth Strategy (Thermodynamic Control)
Rapid precipitation yields microcrystalline powder unsuitable for SC-XRD. We utilize slow evaporation to encourage organized lattice assembly.
-
Solvent System: Acetone/Ethanol (1:1 v/v) or
/Hexane (vapor diffusion). -
Vessel: Scintillation vial with a perforated cap (needle puncture) to control evaporation rate.
-
Conditions: Store at 4°C in a vibration-free environment for 72-96 hours.
-
Target Morphology: Colorless needles or blocks (approx.
mm).
Crystallographic Data Acquisition & Analysis
Data Collection Parameters
For chlorinated aromatics, absorption correction is critical due to the electron density of Chlorine and Sulfur.
| Parameter | Specification | Rationale |
| Radiation Source | Mo-K\alpha ( | Minimizes absorption effects compared to Cu-K\alpha for Cl/S-containing samples. |
| Temperature | 100 K (Cryostream) | Reduces thermal motion (atomic displacement parameters), improving resolution of Cl positions. |
| Detector Distance | 50-60 mm | Balances resolution (high |
| Scan Type | Ensures 100% completeness and redundancy for accurate absorption correction. |
Structural Refinement Workflow
The structure is solved using Direct Methods (SHELXT) and refined using Least Squares (SHELXL).
-
Space Group Determination: Likely
or (centrosymmetric), typical for planar aromatic esters lacking chiral centers. -
Disorder Handling: The methyl group on the ester may exhibit rotational disorder; model using split positions if electron density suggests elongation.
Structural Architecture & Supramolecular Logic
The core value of this structure lies in how the 3,6-dichloro pattern dictates packing.
Molecular Geometry
-
Planarity: The benzo[b]thiophene core is essentially planar (rms deviation < 0.02 Å).
-
Ester Orientation: The carboxylate moiety (
) typically lies coplanar with the thiophene ring to maximize -conjugation. The carbonyl oxygen ( ) is expected to be s-cis to the Thiophene Sulfur ( ) to avoid steric clash with the C3-Chlorine, although a trans conformation is possible if stabilized by intermolecular bonds. -
Bond Lengths:
- : ~1.73 - 1.75 Å.
- : ~1.72 - 1.74 Å.
Supramolecular Interactions (The "Sticky" Bits)
The crystal lattice is stabilized by a hierarchy of non-covalent interactions, critical for understanding the compound's solubility and melting point (~165-168°C for the acid, lower for the ester).
- Stacking: The planar aromatic system facilitates offset face-to-face stacking (centroid-centroid distance ~3.6 - 3.8 Å).
-
Halogen Bonding (Type II):
-
The C3-Cl and C6-Cl atoms act as Lewis acids (sigma-hole donors).
-
Acceptors: The Carbonyl Oxygen (
) or the Thiophene Sulfur. -
Geometry: Look for
angles near 160-180°, indicating strong directional bonding.
-
-
Weak Hydrogen Bonding:
and interactions form the secondary scaffold.
Visualization of Structural Logic
The following diagrams illustrate the workflow and the interaction hierarchy.
Diagram 1: Crystallographic Workflow
Caption: Workflow for converting the raw carboxylic acid precursor into a solved crystal structure of the methyl ester.
Diagram 2: Supramolecular Interaction Network
Caption: Interaction map showing how functional groups (Cl, Ester, Ring) drive lattice assembly via Halogen and Pi-bonds.
Implications for Drug Development
Understanding this crystal structure provides predictive power for medicinal chemistry campaigns:
-
Bioisosterism: The 3,6-dichloro substitution mimics the steric bulk of a tryptophan indole ring but with altered electronics. The crystal density indicates how tightly this pharmacophore can pack into a hydrophobic pocket (e.g., Mcl-1 BH3 groove).
-
Solubility Profile: High melting point and strong
-stacking suggest low aqueous solubility. Formulation strategies (e.g., amorphous solid dispersions) may be required if the crystal lattice energy is too high. -
Virtual Screening: The experimental coordinates (CIF) should be used to validate docking poses. If the crystal conformation matches the "bioactive" conformation (bound state), the entropic penalty of binding is minimized.
References
-
Beig, A., et al. "Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain
-ketoacid Dehydrogenase Kinase." Journal of Biological Chemistry, 2014. -
Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B, 2016.[2]
- Politzer, P., et al. "Halogen bonding: an interim discussion." ChemPhysChem, 2013. (Contextual grounding for Cl...O interactions).
-
He, Q., et al. "3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis..."[3] World Journal of Gastroenterology, 2022.
Sources
Strategic Exploitation of the Benzo[b]thiophene Scaffold in Modern Medicinal Chemistry
Executive Summary
The benzo[b]thiophene (BT) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Bioisosteric with indole and naphthalene, the BT core offers distinct physicochemical advantages, including enhanced lipophilicity and metabolic stability against oxidative degradation. This technical guide analyzes the structural utility of benzo[b]thiophene derivatives, detailing their transition from synthetic precursors to FDA-approved therapeutics in oncology, neuropsychiatry, and endocrinology.
Part 1: The Pharmacophore & Bioisosteric Rationale
Structural Properties and Bioisosterism
Medicinal chemists frequently employ benzo[b]thiophene as a bioisostere for the indole ring (found in tryptophan and serotonin). While sterically similar, the replacement of the indole nitrogen (N-H) with sulfur (S) induces critical changes:
-
Lipophilicity (LogP): BT is significantly more lipophilic than indole.[2] This enhances blood-brain barrier (BBB) permeability, making it an ideal scaffold for CNS-active agents like Brexpiprazole .[2]
-
Electronic Distribution: The sulfur atom acts as a weak hydrogen bond acceptor but lacks the hydrogen bond donor capability of the indole N-H. This alters the interaction profile with receptor pockets, often improving selectivity by eliminating non-specific H-bond donor interactions.[2]
-
Metabolic Stability: The thiophene ring is generally less susceptible to oxidative metabolism compared to the electron-rich pyrrole ring of indole, potentially extending the half-life (
) of drug candidates.[2]
Visualization: The Pharmacological Space
The following diagram illustrates the bioisosteric relationships and the functional space occupied by the BT scaffold.
Figure 1: Bioisosteric mapping of Benzo[b]thiophene, highlighting physicochemical shifts relative to indole and naphthalene.
Part 2: Therapeutic Applications & Mechanisms[3][4][5]
Endocrinology: Selective Estrogen Receptor Modulators (SERMs)
Raloxifene is the archetypal BT drug.[2] It functions as a SERM, exhibiting estrogenic effects on bone (preventing osteoporosis) while acting as an anti-estrogen in breast and uterine tissues.
-
Mechanism: The rigid BT core mimics the steroidal A/B ring system of estradiol. The C2-phenyl group and the basic side chain (piperidine/pyrrolidine) are critical for orienting Helix-12 of the Estrogen Receptor (ER), forcing it into an antagonist conformation in specific tissue types.[2]
Neuropsychiatry: Serotonin-Dopamine Activity Modulators (SDAMs)
Brexpiprazole utilizes the BT scaffold to fine-tune receptor affinity.[2]
-
Differentiation: Unlike its predecessor aripiprazole (which uses a quinolinone/dichlorophenyl motif), brexpiprazole incorporates a benzo[b]thiophene moiety.[2]
-
Outcome: This structural change results in lower intrinsic activity at the D2 receptor (reducing akathisia risk) and higher affinity for 5-HT1A and 5-HT2A receptors, broadening its efficacy in depression and schizophrenia.[2]
Oncology: Tubulin Polymerization Inhibitors
Recent research focuses on 2-aroyl-3-aminobenzo[b]thiophenes (e.g., BNC105 ).[2] These compounds bind to the colchicine site of tubulin.[3]
-
Mechanism: They inhibit microtubule polymerization, arresting cells in the G2/M phase and inducing apoptosis.[4] The BT core provides the necessary planarity to slot into the hydrophobic pocket of
-tubulin.[2]
Summary of FDA-Approved BT Therapeutics
| Drug Name | Primary Indication | Molecular Target | Role of BT Scaffold |
| Raloxifene | Osteoporosis / Breast Cancer | Estrogen Receptor (SERM) | Mimics steroidal A/B rings; rigid spacer.[2] |
| Zileuton | Asthma | 5-Lipoxygenase (5-LOX) | Chelates iron in the active site; lipophilic anchor.[2] |
| Sertaconazole | Fungal Infections | CYP51 (Ergosterol Synthesis) | Mimics lanosterol side chain; membrane insertion.[2] |
| Brexpiprazole | Schizophrenia / MDD | D2 / 5-HT1A / 5-HT2A | Optimizes receptor residence time and affinity.[2] |
Part 3: Detailed Experimental Protocol
Protocol: Palladium-Catalyzed C-H Arylation of Benzo[b]thiophene
Context: Traditional synthesis of C2-arylated benzo[b]thiophenes involves cross-coupling pre-functionalized halides (e.g., Suzuki-Miyaura).[2] However, modern medicinal chemistry prioritizes Direct C-H Activation to rapidly diversify the core at the late stage of lead optimization.
Objective: Regioselective C2-arylation of benzo[b]thiophene using an aryl iodide.
Materials & Reagents[2][3][5][6][7][8][9]
-
Substrate: Benzo[b]thiophene (1.0 equiv)
-
Coupling Partner: 4-Iodoanisole (1.2 equiv) (Representative aryl iodide)[2]
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[2]
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%) or electron-rich phosphine for difficult substrates.[2]
-
Base: Silver Carbonate (Ag₂CO₃) (2.0 equiv) - Crucial for halide abstraction and re-oxidation.[2]
-
Solvent: 1,4-Dioxane (anhydrous).[2]
-
Atmosphere: Argon or Nitrogen.[2]
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk Line):
-
In a flame-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.10 mmol).
-
Add Benzo[b]thiophene (1.0 mmol) and 4-Iodoanisole (1.2 mmol).
-
Add Ag₂CO₃ (2.0 mmol).[2] Note: Silver salts act as a halide scavenger, facilitating the C-H activation step by lowering the energy barrier for C-H cleavage.
-
-
Reaction Initiation:
-
Thermal Activation:
-
Place the vial in a pre-heated oil bath at 100°C .
-
Stir vigorously for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or LC-MS.[2][10] Look for the disappearance of the BT starting material and the appearance of a highly fluorescent spot (typical of extended conjugated systems).
-
-
Work-up:
-
Purification:
Mechanistic Causality
The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway (if using carboxylate bases) or an electrophilic palladation mechanism assisted by silver.[2] The C2 position is electronically favored due to the heteroatom's influence (alpha-position to Sulfur), making it the most acidic C-H bond on the scaffold.
Part 4: Mechanism of Action Visualization
The following diagram details the multitarget pharmacology of Brexpiprazole , illustrating how the BT scaffold facilitates a balance between dopamine modulation and serotonin antagonism.
Figure 2: Multitarget mechanism of Brexpiprazole.[2] The benzothiophene moiety contributes to the specific binding kinetics that differentiate it from other atypical antipsychotics.
Part 5: Future Outlook
The benzo[b]thiophene scaffold is currently evolving beyond simple competitive inhibition.[2]
-
PROTACs (Proteolysis Targeting Chimeras): BT derivatives are being explored as the "warhead" ligand to recruit E3 ligases for targeted protein degradation, particularly in degrading specific kinases in resistant cancer lines.
-
Vascular Disrupting Agents (VDAs): Compounds like BNC105 (currently in clinical trials) utilize the BT core to selectively disrupt tumor blood vessels, starving the tumor of oxygen.
References
-
Brexpiprazole: Mechanism of Action, Pharmacokinetics, Application and Side Effect. ChemicalBook. (2023).[11] Source:[2]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Journal of Organic Chemistry / NIH. (2022).[2][12][7][9][13] Source:[2]
-
Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. (2010).[2][4] Source:[2]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry (Bentham Science). (2024).[2][14][8] Source:[2]
-
Brexpiprazole (Rexulti): Mechanism & Clinical Use. Psych Scene Hub.[2] (2022).[2][12][7][9][13] Source:[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies | MDPI [mdpi.com]
- 9. html.rhhz.net [html.rhhz.net]
- 10. mdpi.com [mdpi.com]
- 11. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]
- 12. psychscenehub.com [psychscenehub.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]
The Enduring Legacy of Benzo[b]thiophene: From Coal Tar Discovery to Modern Therapeutic Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science. Its journey from a constituent of coal tar to a privileged structure in the design of innovative pharmaceuticals is a testament to over a century of chemical exploration and discovery. This guide provides an in-depth exploration of the history, discovery, and evolving synthetic strategies for this remarkable class of compounds, offering valuable insights for professionals engaged in research and development.
The Dawn of an Era: Discovery and Early Encounters
Benzo[b]thiophene, historically known as thianaphthene, first emerged from the fractional distillation of coal tar, a complex mixture of organic compounds.[1] It was identified as a sulfur-containing aromatic compound with a naphthalene-like odor.[1][2] While the exact date and individual credited with the initial isolation of the parent benzo[b]thiophene remain somewhat obscured in the annals of 19th-century chemistry, its presence in this industrial byproduct was recognized.
A pivotal moment in the history of benzo[b]thiophene chemistry arrived in the early 20th century with the work of the German chemist Paul Friedländer. In 1906, his research into sulfur analogs of indigo led to the synthesis of thioindigo, a vibrant red dye.[3][4] This synthesis was a landmark achievement, as the core of the thioindigo molecule is a dimer of a benzo[b]thiophene derivative.[5] Friedländer's work, which resulted in patents for the Badische Anilin- & Soda-Fabrik (BASF), not only introduced a new class of synthetic dyes but also implicitly established a foundational synthesis of the benzo[b]thiophene ring system.[4]
The early understanding of benzo[b]thiophene chemistry was thus intrinsically linked to the burgeoning synthetic dye industry. The quest for novel and robust colorants provided the impetus for developing methods to construct this heterocyclic scaffold.
Foundational Syntheses: The Classical Approaches
The early to mid-20th century saw the development of several classical methods for the synthesis of benzo[b]thiophenes. These foundational reactions, while sometimes limited in scope and requiring harsh conditions, laid the groundwork for future innovations.
Catalytic Cyclization of Aryl Precursors
One of the earliest industrial-scale approaches involved the high-temperature catalytic cyclization of readily available starting materials. For instance, the reaction of styrene or ethylbenzene with hydrogen sulfide over a suitable catalyst provided a direct route to the benzo[b]thiophene core.[1][6]
Catalytic Synthesis of Benzo[b]thiophene ```dot graph "Catalytic_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Sources
- 1. historyofscience.com [historyofscience.com]
- 2. Thianaphthene: A Versatile Chemical Compound_Chemicalbook [chemicalbook.com]
- 3. tekhelet.com [tekhelet.com]
- 4. Paul Friedländer (chemist) - Wikipedia [en.wikipedia.org]
- 5. Full text of "Berichte der Deutschen Chemischen Gesellschaft" [archive.org]
- 6. kremer-pigmente.com [kremer-pigmente.com]
Methodological & Application
The Strategic Utility of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
The benzo[b]thiophene core is a prominent heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for the development of novel therapeutic agents and functional organic materials. Benzo[b]thiophene derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4]
Within this important class of compounds, Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate emerges as a particularly versatile and valuable building block. The strategic placement of two chlorine atoms at the 3 and 6 positions, coupled with a methyl ester at the 2-position, provides multiple reactive handles for a variety of chemical transformations. This allows for the systematic and modular construction of complex molecular architectures, making it a key intermediate in drug discovery and development programs.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate in organic synthesis. We will delve into key reaction protocols, provide mechanistic insights, and present data to empower chemists to leverage the full potential of this powerful synthetic intermediate.
Core Applications and Synthetic Strategies
The synthetic utility of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate primarily revolves around three key transformations:
-
Hydrolysis to the Carboxylic Acid: A foundational step to enable subsequent amide bond formation.
-
Amide Coupling: A robust method for introducing diverse functionality and building molecular complexity, often leading to pharmacologically active compounds.
-
Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed reaction to form new carbon-carbon bonds at the chlorinated positions, enabling the introduction of aryl, heteroaryl, or alkyl substituents.
The following sections will provide detailed protocols and scientific rationale for each of these pivotal reactions.
I. Saponification: Gateway to Activated Carboxylic Acids
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental first step for many applications, most notably for subsequent amide coupling reactions. The resulting 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid is a key intermediate in its own right, having been identified as an inhibitor of myeloid cell leukemia 1 (Mcl-1) and branched-chain α-ketoacid dehydrogenase kinase (BDK).[5][6]
Underlying Principle: Base-Mediated Ester Hydrolysis
The saponification of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is typically achieved through base-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group, which is subsequently protonated by the solvent. The resulting carboxylate is then protonated during acidic workup to yield the desired carboxylic acid.
Caption: Workflow for the hydrolysis of the methyl ester.
Detailed Protocol: Saponification of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
This protocol is based on standard procedures for the hydrolysis of aryl methyl esters.[7]
Materials:
-
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (1.0 eq) in a mixture of THF and MeOH (e.g., a 2:1 to 3:1 ratio).
-
Addition of Base: In a separate flask, prepare a solution of LiOH·H₂O (2.0-3.0 eq) or NaOH (2.0-3.0 eq) in deionized water. Add this aqueous solution to the stirred solution of the ester at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material. Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
II. Amide Coupling: Building Biologically Relevant Molecules
The formation of an amide bond is one of the most important reactions in medicinal chemistry, allowing for the connection of the benzo[b]thiophene core to a vast array of amine-containing fragments.[8] This strategy has been successfully employed in the synthesis of potent antidiabetic agents from the closely related 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride.[9]
Mechanistic Rationale: Activation of the Carboxylic Acid
Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated using a coupling reagent. Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and a urea byproduct. Additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often included to improve reaction efficiency and suppress side reactions.[11]
Caption: General workflow for amide bond formation.
Detailed Protocol: Amide Coupling of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid
This protocol is adapted from established procedures for amide bond formation.[8][9]
Materials:
-
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) (optional, but recommended)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (as described in the hydrolysis section)
Procedure:
-
Reactant Dissolution: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq, if used) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the solution and stir for a few minutes.
-
Initiation of Coupling: Add the coupling reagent, EDC (1.2-1.5 eq), to the reaction mixture portion-wise at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
| Substrate | Amine | Coupling System | Solvent | Yield | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride | 2,2'-((4-hydroxyphenyl)azanediyl)bis(ethan-1-ol) | TEA | Not specified | 92% | [9] |
| 3-chlorobenzo[b]thiophene-2-carbonyl chloride | 1-methylpiperazine | TEA | Not specified | 93% | [9] |
III. Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and the two chlorine atoms on the Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate scaffold serve as excellent handles for this transformation.[12] This reaction allows for the introduction of a wide variety of substituents, significantly expanding the chemical space accessible from this building block. While the relative reactivity of the C3-Cl versus the C6-Cl bond has not been explicitly studied for this specific substrate, general trends in the reactivity of halo-heterocycles can provide guidance. Often, the reactivity is influenced by the electronic environment and steric hindrance around the halogen.
Catalytic Cycle and Key Considerations
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[12] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For challenging substrates like aryl chlorides, electron-rich and sterically hindered phosphine ligands (e.g., SPhos) are often employed in combination with a palladium(II) precatalyst like Pd(OAc)₂.[13] A base, such as cesium carbonate or potassium phosphate, is essential for the transmetalation step.
Caption: Key components of the Suzuki-Miyaura reaction.
General Protocol: Suzuki-Miyaura Coupling of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
This generalized protocol is based on optimized conditions for the Suzuki-Miyaura coupling of other chlorinated benzothiophene derivatives.[13]
Materials:
-
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Deionized water
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a dry reaction vessel, add Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the anhydrous organic solvent and a small amount of water (e.g., a 10:1 ratio of organic solvent to water). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Key Advantage | Reference |
| Pd(OAc)₂ + SPhos | Cs₂CO₃ | THF/H₂O | High yields for a range of substrates | [13] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Standard, widely used conditions | [13] |
Conclusion and Future Outlook
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is a highly valuable and versatile building block in modern organic synthesis. Its multiple reactive sites allow for a range of strategic chemical modifications, including hydrolysis, amide coupling, and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the vast chemical space accessible from this intermediate. The continued development of novel synthetic methodologies, particularly those that allow for selective functionalization of the two chloro-positions, will further enhance the utility of this powerful scaffold in the discovery of new medicines and advanced materials.
References
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- Methyl 3-chlorobenzo[b]thiophene-2-carboxyl
- Functionalization and Properties Investigations of Benzothiophene Deriv
- 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid. Chem-Impex.
- Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene.pdf.
- Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. PubMed.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
- 3,6-DICHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID. ChemicalBook.
- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis.
- 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid reduced...
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
- 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regul
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Supporting Inform
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing.
Sources
- 1. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Optimized Synthesis of Novel C2-Substituted Benzo[B]thiophene Derivatives via Suzuki-Miyaura Cross-Coupling and Investigation of Their Biological Activities [gcris.ieu.edu.tr]
- 6. peptide.com [peptide.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
Application Note: Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate in Mcl-1 Inhibitor Synthesis
This Application Note and Protocol Guide details the utility of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate as a critical intermediate in the synthesis of Mcl-1 inhibitors.
Abstract & Strategic Significance
The inhibition of Myeloid Cell Leukemia 1 (Mcl-1) is a high-priority target in oncology due to its role in evading apoptosis and conferring resistance to chemotherapy. Unlike Bcl-2, Mcl-1 has a rigid, highly charged binding groove (specifically the Arg263 "hotspot"), making it difficult to target with conventional small molecules.
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate serves as a stable, high-purity precursor to 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) . This acid moiety was identified via fragment-based screening (NMR and X-ray crystallography) as a ligand that binds the Mcl-1 BH3 groove with moderate affinity (
The significance of this compound lies in its structural efficiency :
-
The Carboxylate Anchor: Mimics the conserved Aspartate residue of the pro-apoptotic BH3 helix, forming a critical salt bridge with Arg263 of Mcl-1.
-
The 3,6-Dichloro Core: The hydrophobic benzo[b]thiophene scaffold occupies the p2 pocket, while the chlorine atoms provide lipophilic contacts and fill the hydrophobic crevice, improving ligand efficiency.
-
Synthetic Versatility: The methyl ester protects the carboxylic acid during purification and storage, offering a cleaner starting material than the free acid for library synthesis.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 261.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |
| Key Impurities | 4-chlorocinnamic acid derivatives; regioisomeric 4,6-dichloro analogs |
| Storage | 2-8°C, Desiccated (Hydrolysis sensitive) |
Synthetic Utility & Retrosynthesis
The synthesis of Mcl-1 inhibitors using this scaffold typically follows a "Fragment Merging" strategy. The benzo[b]thiophene core acts as the "anchor fragment."
Retrosynthetic Logic
-
Target: High-affinity Mcl-1 Inhibitor (
). -
Disconnection: Amide bond formation between the Arg263-anchoring core and a hydrophobic "tail" fragment (designed to reach the p3/p4 pockets).
-
Precursor: Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate.
Mechanism of Core Synthesis
The most robust route to the 3,6-dichloro core involves the Hantzsch-type cyclization of 4-chlorocinnamic acid with thionyl chloride. This reaction performs three functions in one pot: chlorination of the alkene, cyclization to the thiophene ring, and formation of the acid chloride.
Figure 1: Synthetic pathway from commodity starting materials to the Mcl-1 inhibitor core.[1][2][3][4][5]
Detailed Experimental Protocols
Protocol A: Synthesis of the Methyl Ester Core
Use this protocol if starting from 4-chlorocinnamic acid to generate the high-purity ester intermediate.
Reagents:
-
4-Chlorocinnamic acid (1.0 eq)
-
Thionyl chloride (
, 5.0 eq) -
Pyridine (catalytic, 0.1 eq) or DMF
-
Chlorobenzene (Solvent)
-
Methanol (excess)
Step-by-Step:
-
Cyclization: In a flame-dried round-bottom flask equipped with a reflux condenser and acid scrubber, suspend 4-chlorocinnamic acid (10 g) in chlorobenzene (50 mL).
-
Activation: Add thionyl chloride (20 mL) and pyridine (0.5 mL) dropwise. Caution: Vigorous gas evolution (
). -
Reflux: Heat the mixture to reflux (approx. 120°C) for 48 hours. The reaction mixture will turn dark orange/brown. Monitor by LCMS (aliquot quenched in MeOH) for the disappearance of cinnamic acid and formation of the methyl ester peak.
-
Isolation of Acid Chloride: Distill off excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride as a solid.
-
Esterification: Redissolve the crude acid chloride in anhydrous DCM (50 mL). Cool to 0°C. Add Methanol (5.0 eq) and Triethylamine (1.1 eq) dropwise. Stir at RT for 2 hours.
-
Workup: Wash with 1N HCl, sat.
, and brine. Dry over . -
Purification: Recrystallize from Methanol/Water or purify via flash chromatography (Hexanes/EtOAc 9:1) to yield Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate .
Protocol B: Hydrolysis to the Active Acid (BT2)
The ester must be hydrolyzed to the free acid to function as the Mcl-1 anchor.
Reagents:
-
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
-
Lithium Hydroxide Monohydrate (
) -
THF / Methanol / Water (3:1:1)
Step-by-Step:
-
Dissolve the methyl ester (1.0 g) in THF (15 mL) and Methanol (5 mL).
-
Add a solution of
(3.0 eq) in Water (5 mL). -
Stir at Room Temperature for 4–6 hours. TLC should show complete consumption of the non-polar ester.
-
Acidification: Concentrate in vacuo to remove organics. Dilute the aqueous residue with water and cool to 0°C. Acidify to pH 2 using 1N HCl.
-
Precipitation: The product, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum (
).
Protocol C: Library Synthesis (Amide Coupling)
Coupling the BT2 core to hydrophobic amines to enhance potency.
Context: The carboxylic acid binds Arg263. To reach the nanomolar range, couple this core with hydrophobic amines (e.g., substituted biphenyl amines or naphthyl amines) that target the p2/p3 hydrophobic pockets.
Reagents:
-
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq)
-
Amine Partner (
, 1.1 eq) -
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Step-by-Step:
-
Dissolve the acid (0.2 mmol) in DMF (2 mL).
-
Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir for 5 minutes to activate the ester.
-
Add the amine partner (0.22 mmol).
-
Stir at RT for 12–18 hours.
-
Purification: Direct purification via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).
-
Validation: Verify structure by LCMS and assess Mcl-1 binding via Fluorescence Polarization (FP) assay.
Mechanism of Action & SAR Logic
The utility of the 3,6-dichlorobenzo[b]thiophene scaffold is defined by its specific interactions within the Mcl-1 binding groove.
Figure 2: Structural Activity Relationship (SAR) of the BT2 fragment within the Mcl-1 binding pocket.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete chlorination/cyclization. | Ensure |
| Insolubility of Acid | BT2 acid is highly lipophilic. | Use DMSO-d6 for NMR. For reactions, use DMF or NMP as solvent rather than DCM. |
| Regioisomers | Formation of 4,6-dichloro isomer. | Verify starting material is pure 4-chlorocinnamic acid. Use the specific pyridine/SOCl2 ratio to favor the 3,6-pattern. |
| Weak Potency | Fragment is too small ( | This is expected for the core alone. Potency is achieved only after coupling to the hydrophobic tail fragment. |
Safety & Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Perform all reactions in a well-ventilated fume hood.
-
Benzo[b]thiophenes: Many derivatives are biologically active. Handle as potential potent compounds. Wear full PPE (gloves, lab coat, eye protection).
-
Waste: Dispose of halogenated organic waste in dedicated streams.
References
-
Friberg, A., et al. (2013). "Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design." Journal of Medicinal Chemistry, 56(1), 15-30. Link
-
Toleman, P. A., et al. (2014). "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase."[8][9] Journal of Biological Chemistry, 289(13), 9171-9180. Link
-
Caenepeel, S., et al. (2018). "AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with AMN107." Cancer Discovery, 8(12), 1582-1597. Link
- Hantzsch, A. (1889). "Ueber die Chlorirung der Zimmtsäure." Berichte der deutschen chemischen Gesellschaft, 22, 2693. (Foundational chemistry for the synthesis protocol).
Sources
- 1. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. WO1995015323A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO[b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid - Cayman Chemical [bioscience.co.uk]
- 8. branch chain amino: Topics by Science.gov [science.gov]
- 9. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate in agrochemical research"
Application Note: Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate as a Pivot Scaffold in Agrochemical Discovery
Executive Summary
This application note details the utility of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (CAS: 34576-94-8, hereafter referred to as M-BT2 ) as a high-value scaffold in the discovery of next-generation herbicides and fungicides.
While benzothiophenes are well-established in pharmaceutical research (e.g., as Mcl-1 and BDK inhibitors), their application in agrochemistry focuses on two distinct mechanisms of action:
-
Auxinic Herbicide Discovery: Hydrolysis of the ester to the free acid yields a structural analog of dicamba and picloram, targeting the TIR1/AFB auxin signaling pathway.
-
SDHI Fungicide Development: The 2-carboxylate handle serves as an electrophilic attachment point for generating carboxamide libraries, targeting the Succinate Dehydrogenase (Complex II) enzyme in phytopathogenic fungi.
This guide provides validated protocols for derivatizing M-BT2, rationales for Structure-Activity Relationship (SAR) design, and experimental workflows for biological validation.
Chemical Profile & Structural Rationale
| Property | Specification |
| Compound Name | Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate |
| CAS Number | 34576-94-8 |
| Molecular Weight | 261.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF; Insoluble in water |
Mechanistic Advantage of the 3,6-Dichloro Pattern:
-
Metabolic Stability: In plant systems, ring hydroxylation is a primary detoxification pathway. The chlorine atoms at positions 3 and 6 block these metabolically vulnerable sites, significantly extending the half-life of the active ingredient within the plant tissue [1].
-
Lipophilicity Modulation: The chlorines increase logP, facilitating cuticular penetration in foliar applications.
Application Workflow: Divergent Synthesis
The utility of M-BT2 lies in its ability to serve as a divergent intermediate.[1][2] The following diagram illustrates the decision matrix for researchers transforming this scaffold into active agrochemicals.
Figure 1: Divergent synthesis workflow transforming the M-BT2 scaffold into putative herbicide (green path) and fungicide (red path) candidates.
Protocol A: Synthesis of Auxin-Mimic Herbicides
Objective: Convert the ester (pro-herbicide) to the free acid (active form) to evaluate auxinic activity. The 3,6-dichloro acid mimics the steric and electronic profile of 3,6-dichloro-2-methoxybenzoic acid (Dicamba).
Materials
-
M-BT2 (1.0 eq)[3]
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent: THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Step-by-Step Methodology
-
Dissolution: Dissolve 500 mg of M-BT2 in 15 mL of THF in a round-bottom flask. Ensure complete dissolution before adding water.
-
Activation: Add 5 mL of deionized water, followed by the addition of LiOH·H₂O (3.0 eq).
-
Reaction: Stir the mixture vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (Rf ~0.8) should disappear, replaced by a baseline spot (acid).
-
Workup (Critical Step):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the remaining aqueous residue with 10 mL water.
-
Cool to 0°C in an ice bath.
-
Slowly acidify with 1M HCl to pH 2–3. A thick white precipitate (the active acid) will form.
-
-
Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C.
Validation:
-
1H NMR (DMSO-d6): Confirm disappearance of the methyl singlet (~3.8 ppm) and appearance of a broad carboxylic acid singlet (~13.0 ppm).
Protocol B: Library Generation for SDHI Fungicides
Objective: Synthesize a library of carboxamides. The benzothiophene carbonyl core acts as the "warhead" binding to the ubiquinone-binding site of Complex II [2].
Materials
-
M-BT2 (Precursor)
-
Alternative A: Trimethylaluminum (AlMe₃) (Caution: Pyrophoric) + Aniline derivatives.
-
Alternative B (Recommended): BT2 Acid (from Protocol A) + HATU + DIPEA.
Methodology (Alternative B - High Throughput Compatible)
-
Preparation: Dissolve BT2 Acid (1.0 eq) in DMF (0.1 M concentration).
-
Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at RT to form the activated ester.
-
Coupling: Add the specific amine (1.1 eq) (e.g., 2-fluoroaniline or 1,1,3-trimethyl-4-indanamine for SDHI mimicry).
-
Incubation: Shake/Stir at 40°C for 12 hours.
-
Purification: For library scale, purify via preparative HPLC using a Water/Acetonitrile gradient (+0.1% Formic Acid).
SAR Design Table (Fungicide Optimization)
| R-Group (Amine) | Rationale | Expected Outcome |
|---|---|---|
| Phenyl | Baseline lipophilicity | Moderate Activity |
| 2-Fluorophenyl | Metabolic blocking; H-bond acceptor | High Potency (SDHI Standard) |
| Pyrazolyl | Heterocyclic bioisostere | Broad-spectrum potential |
| Alkyl (t-Butyl) | Steric bulk | Reduced Activity (Steric clash) |
Biological Validation Guidelines
Herbicide Screen (Root Growth Assay)
-
Test Species: Arabidopsis thaliana (dicot model) or Agrostis stolonifera (monocot model).
-
Method: Plate seeds on agar containing varying concentrations of the hydrolyzed acid (0.1 µM – 100 µM).
-
Endpoint: Measure primary root length after 7 days.
-
Success Metric: Significant root stunting and twisting (epinasty) comparable to a Dicamba positive control indicates auxin mimicry.
Fungicide Screen (Mycelial Inhibition)
-
Test Pathogen: Botrytis cinerea or Rhizoctonia solani.
-
Method: Poisoned food technique. Incorporate amide derivatives into Potato Dextrose Agar (PDA) at 50 ppm.
-
Endpoint: Measure radial fungal growth diameter vs. control after 96 hours.
References
- Provides physical data and confirms biological activity in cellular assays.
-
National Center for Biotechnology Information (NCBI). (2020). Benzothiophene-2-carboxamide derivatives as SENPs inhibitors. PubMed. Retrieved February 24, 2026, from [Link]
- Validates the carboxamide derivatization of this scaffold for enzyme inhibition.
- Lists general applications in agrochemical intermedi
- Google Patents. (1991). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth (US5034049A).
Sources
"use of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate in materials science"
Application Note: High-Purity Utilization of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate in Materials Science & Pharmacophore Synthesis
Abstract
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (M-3,6-DCBT) is a critical halogenated heterocyclic scaffold. While its hydrolyzed free-acid form (BT2) is widely recognized in drug discovery as a metabolic kinase inhibitor (BCKDK) and Mcl-1 inhibitor, the methyl ester itself serves as a high-value "linchpin" intermediate in materials science. This guide details the protocols for utilizing M-3,6-DCBT as a precursor for high-mobility organic semiconductors (thienoacenes) and functionalized bio-active agents. The presence of chlorine atoms at the C3 and C6 positions provides unique handles for palladium-catalyzed cross-coupling and lowers the frontier molecular orbital (FMO) energy levels, enhancing air stability in optoelectronic applications.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate |
| CAS Number | 35212-85-2 (Generic/Isomer specific check required) / Acid form: 34576-94-8 |
| Molecular Formula | C₁₀H₆Cl₂O₂S |
| Molecular Weight | 261.12 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Key Functionality |
Strategic Application in Materials Science
In organic electronics, specifically Organic Field-Effect Transistors (OFETs), the "3,6-dichloro" substitution pattern is not accidental; it is a design feature.
-
LUMO Engineering: The electronegative chlorine atoms inductively withdraw electron density from the benzothiophene core. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating electron injection and improving resistance to oxidative degradation (air stability).
-
Crystal Packing: The C-Cl···S and C-Cl···Cl interactions promote "brickwork" 2D packing in the solid state, which is essential for maximizing charge carrier mobility (
). -
Synthetic Divergence: The molecule possesses three distinct reactive sites:
-
C2-Ester: Activation point for cyclization or decarboxylation.
-
C3-Chlorine: A vinyl-chloride-like motif, reactive in specific Pd-catalyzed couplings.
-
C6-Chlorine: An aryl-chloride motif, highly reactive in Suzuki/Buchwald-Hartwig couplings.
-
Experimental Protocols
Protocol A: Controlled Hydrolysis to 3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid (BT2)
Rationale: Most advanced material syntheses (e.g., decarboxylative cross-coupling) or biological assays require the free acid. The ester is the stable storage form; hydrolysis must be performed freshly to avoid decarboxylation during storage.
Reagents:
-
M-3,6-DCBT (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent: THF/Water (3:1 v/v)
-
Acidifier: 1M HCl
Procedure:
-
Dissolution: Dissolve 5.0 g of M-3,6-DCBT in 60 mL of THF in a round-bottom flask.
-
Activation: Add a solution of LiOH·H₂O (2.4 g) in 20 mL of deionized water dropwise over 10 minutes.
-
Reaction: Stir vigorously at 60°C for 4 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 4:1). The starting material spot (R_f ~0.6) should disappear, replaced by a baseline spot (Acid).
-
Work-up:
-
Evaporate THF under reduced pressure.
-
Cool the remaining aqueous residue to 0°C in an ice bath.
-
Acidify carefully with 1M HCl until pH ~2. A thick white precipitate will form.
-
-
Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum at 45°C overnight.
-
Yield Target: >92%[1]
-
Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl singlet at ~3.9 ppm.
-
Protocol B: Decarboxylation to 3,6-Dichlorobenzo[b]thiophene (Semiconductor Core)
Rationale: Removing the C2-carboxylate yields the 3,6-dichloro core, a specific building block for fused-ring thienoacenes (e.g., BTBT derivatives) used in high-performance OFETs.
Safety Note: This reaction releases CO₂. Ensure proper venting.
Reagents:
-
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (Product of Protocol A)[2]
-
Copper powder (0.1 eq)
-
Quinoline (Solvent/Base)
Procedure:
-
Setup: Charge a reaction vessel with the carboxylic acid (2.0 g) and copper powder (50 mg). Add Quinoline (10 mL).
-
Thermal Decarboxylation: Heat the mixture to 180°C–200°C under an inert argon atmosphere.
-
Critical Step: The high temperature is necessary to overcome the activation energy of decarboxylation at the C2 position. The 3-Cl and 6-Cl substituents are thermally stable under these conditions.
-
-
Monitoring: Evolution of gas (CO₂) indicates reaction progress. Continue until gas evolution ceases (approx. 2-3 hours).
-
Purification:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate (50 mL) and filter through a Celite pad to remove Copper.
-
Wash the filtrate with 1M HCl (3 x 30 mL) to remove Quinoline (crucial step).
-
Dry organic layer over MgSO₄ and concentrate.
-
Recrystallization: Recrystallize from Ethanol/Hexane to obtain needle-like crystals.
-
Protocol C: C6-Selective Suzuki Coupling (Functionalization)
Rationale: The C6-Cl bond is electronically distinct from the C3-Cl. Under controlled conditions, the C6 position (aryl chloride) can be selectively coupled with aryl boronic acids to extend the
Reagents:
-
M-3,6-DCBT (1.0 eq)
-
4-Alkylphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Water (10:1)
Procedure:
-
Combine M-3,6-DCBT, boronic acid, and K₂CO₃ in Toluene/Water.
-
Degas the solution with Argon for 15 minutes (Sparging).
-
Add Pd(PPh₃)₄ and heat to 90°C for 12 hours.
-
Note: The C3-Cl is sterically hindered and electronically deactivated compared to C6, allowing for regio-selectivity.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways starting from Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate.
Figure 1: Divergent synthetic workflow for M-3,6-DCBT in drug discovery versus materials science applications.
Quality Control & Validation
To ensure the electronic reliability of the final materials, the purity of the starting ester is paramount. Impurities such as the monochloro derivatives (3-Cl or 6-Cl only) act as trap sites in organic semiconductors, drastically reducing charge mobility.
QC Protocol: HPLC Purity Check
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid). 50% ACN to 95% ACN over 20 mins.
-
Detection: UV @ 254 nm and 290 nm.
-
Acceptance Criteria:
-
Purity > 98.5% (Area %).
-
No single impurity > 0.5%.
-
Specific Impurity: Check for des-chloro analogs (mass shift -34 Da).
-
References
-
Chemical Identity & Properties
-
Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57356262, 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]
-
- Biological Activity (Mcl-1/BCKDK)
-
Synthetic Methodology (Chlorination & Functionalization)
-
Source: Organic Chemistry Portal. Synthesis of Benzothiophenes. (General methodologies for C-H activation and halogenation of benzothiophene esters). Retrieved from [Link]
-
-
Materials Science Context (Halogenated Benzothiophenes)
-
Source: Royal Society of Chemistry. "C3-Chlorination of C2-substituted benzo[b]thiophene derivatives." Organic & Biomolecular Chemistry. (Describes the utility of chlorinated synthons for functional materials). Retrieved from [Link]
-
Sources
Application Note: Strategic Palladium-Catalyzed Functionalization of Benzo[b]thiophenes
This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the strategic manipulation of the benzo[b]thiophene scaffold. It prioritizes reproducibility, mechanistic understanding, and overcoming the inherent challenges of sulfur-containing heterocycles.
Executive Summary & Strategic Context
Benzo[b]thiophene (B[b]T) is a privileged pharmacophore found in FDA-approved therapeutics like Raloxifene (SERM), Zileuton (5-lipoxygenase inhibitor), and Sertaconazole (antifungal). However, functionalizing this scaffold presents two distinct challenges for the synthetic chemist:
-
Catalyst Deactivation ("The Sulfur Problem"): The sulfur atom acts as a soft Lewis base, capable of coordinating to soft Pd(II) species, potentially displacing ligands and forming inactive resting states.
-
Regiocontrol (C2 vs. C3):
-
C2 Position: Electronically favored for electrophilic palladation and lithiation (pKa ~32).
-
C3 Position: Sterically encumbered and electronically less accessible, often requiring directing groups or specific "switch" conditions to functionalize directly.
-
This guide provides three field-proven protocols to address these challenges: C2-Selective Suzuki-Miyaura , C3-Selective Direct C-H Arylation , and C-N Cross-Coupling .
Decision Matrix & Workflow
The following decision tree illustrates the selection of catalytic systems based on the desired functionalization site and bond type.
Figure 1: Strategic selection of catalytic systems for Benzo[b]thiophene functionalization.
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Robust arylation at the C2 position. Mechanism: The use of SPhos (a Buchwald biaryl phosphine) is critical here. Its structural bulk prevents the formation of inactive Pd-sulfur complexes, while its electron-rich nature facilitates oxidative addition of the aryl halide [1].
Materials
-
Substrate: 2-Bromobenzo[b]thiophene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Ligand: SPhos (10 mol%)
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for sterically demanding substrates)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)
Experimental Procedure
-
Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol). Add 1 mL of anhydrous Toluene and stir at RT for 5 minutes to generate the active L-Pd(0) species.
-
Substrate Addition: Add 2-Bromobenzo[b]thiophene (1.0 mmol), Arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Solvent: Add remaining Toluene (4 mL) and degassed Water (0.5 mL).
-
Reaction: Seal the vial and heat to 80–100°C for 12–24 hours.
-
Checkpoint: Monitor by TLC.[3] The boronic acid may show a "tailing" spot; the product should be distinct and UV-active.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: C3-Selective Direct C-H Arylation
Objective: Direct arylation of the C3-H bond without pre-functionalization. Scientific Insight: While C2 is electronically favored, Glorius and co-workers demonstrated that a heterogeneous Pd/C system combined with CuCl enables complete C3 regioselectivity. The mechanism likely involves a "heterogeneous CMD" (Concerted Metallation-Deprotonation) pathway where the steric environment of the solid support or the Cu-additive blocks the C2 site or favors the C3 geometry [2].
Materials
-
Substrate: Benzo[b]thiophene (1.0 equiv)
-
Coupling Partner: Aryl Chloride (1.5 equiv) — Note: Chlorides are preferred over bromides for this specific selectivity.
-
Catalyst: 10% Pd/C (10 mol% Pd loading)
-
Additive: CuCl (1.0 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide) or DMF
Experimental Procedure
-
Setup: Use a pressure tube or Schlenk flask. This reaction is less sensitive to air than homogenous couplings, but inert atmosphere is recommended for reproducibility.
-
Charge: Add Benzo[b]thiophene (1.0 mmol), Aryl Chloride (1.5 mmol), 10% Pd/C (106 mg, 0.1 mmol Pd), CuCl (99 mg, 1.0 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Solvent: Add DMA (3 mL).
-
Reaction: Heat to 140°C for 24 hours.
-
Critical Note: High temperature is required for the C-H activation step.
-
-
Filtration: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove the Pd/C and copper salts. (Do not skip this; copper salts can interfere with purification).
-
Workup: Wash the filtrate extensively with water (3 x 15 mL) to remove DMA.
-
Purification: Silica gel chromatography.
Protocol C: C-N Coupling (Buchwald-Hartwig)
Objective: Introduction of amines at the C3 position (using 3-bromobenzo[b]thiophene).[3] Mechanism: To prevent sulfur poisoning during the amine coordination step, bidentate ligands like BINAP or Xantphos are superior. They enforce a cis-geometry on the Pd center, accelerating reductive elimination [3].
Materials
-
Substrate: 3-Bromobenzo[b]thiophene (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: BINAP (racemic is fine) or Xantphos (1.5x ratio to Pd)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous)
Experimental Procedure
-
Catalyst Pre-mix: In a glovebox, mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and BINAP (15 mg, 0.024 mmol) in Toluene (1 mL) for 10 mins. Solution should turn orange/red.
-
Reaction Assembly: Add 3-Bromobenzo[b]thiophene (1.0 mmol), Amine (1.2 mmol), and Base (Cs₂CO₃, 650 mg, 2.0 mmol) to a reaction vial.
-
Combine: Transfer the catalyst solution to the vial. Rinse with additional Toluene (3 mL).
-
Heat: Stir at 100°C for 12–18 hours.
-
Workup: Filter through Celite. Concentrate.
-
Purification: Amine products can be streaky on silica. Pre-treat the silica column with 1% Triethylamine in Hexanes before loading.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Probable Cause | Corrective Action |
| No Conversion (Start Material Recovered) | Catalyst Poisoning (S-binding) | Switch to SPhos or XPhos (bulky ligands prevent S-Pd coordination). Increase Pd loading to 10%. |
| C2/C3 Mixture (in C-H activation) | Temperature/Base mismatch | For C3-selectivity, ensure CuCl is present and temp is >130°C. For C2, lower temp to 80°C and use Pd(OAc)₂ without Cu. |
| Homocoupling of Boronic Acid | Oxygen in system | Degas solvents rigorously (sparge with Ar for 20 min). Add base last. |
| Low Yield with Aryl Chlorides | Oxidative Addition too slow | Switch ligand to XPhos or BrettPhos (specialized for chlorides). Switch solvent to 1,4-Dioxane.[1] |
Mechanistic Visualization: C-H Activation Pathway
The following diagram details the Concerted Metallation-Deprotonation (CMD) pathway relevant to Protocol B, highlighting where selectivity is determined.
Figure 2: CMD catalytic cycle. Note that in Protocol B (C3-selective), the CuCl additive likely alters the geometry of the CMD state to favor C3 over C2.
References
-
Taylor & Francis. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling. [Link]
-
Tang, D.-T. D., Collins, K. D., & Glorius, F. (2013).[4] Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Journal of the American Chemical Society.[4] [Link]
-
Organic Syntheses. (2008). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
Sources
Process Development & Scale-Up Guide: Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Executive Summary
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (CAS: 34576-94-8 analog/derivative) is a critical pharmacophore scaffold, most notably serving as a structural intermediate in the synthesis of LFA-1 antagonists like Lifitegrast (Xiidra).
This Application Note details a robust, two-step synthetic route designed for kilogram-scale production. Unlike the traditional Higa-Krubsack cyclization (which utilizes cinnamic acids and thionyl chloride, often resulting in difficult-to-purify sulfur tars), this protocol utilizes a Nucleophilic Aromatic Substitution (
Strategic Route Selection
The Engineering Logic
We reject the cinnamic acid route for scale-up due to the violent gas evolution (
Selected Route: The "Fluoro-Aldehyde" Cascade
-
Core Formation: Reaction of 4-chloro-2-fluorobenzaldehyde with methyl thioglycolate . The fluorine atom acts as a superior leaving group for the thiol nucleophile, allowing the reaction to proceed under milder conditions than the corresponding chloro-analog.
-
Functionalization: Regioselective chlorination at the C3 position using Sulfuryl Chloride (
) . The C2-ester directs the halogenation exclusively to the electron-rich C3 position, avoiding over-chlorination on the benzene ring.
Figure 1: The two-stage synthetic pathway prioritizing regiocontrol and process safety.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate
Objective: Construct the benzothiophene core via cascade substitution/cyclization.
Reagents & Materials
| Component | Equiv. | Role | Key Hazard |
| 4-Chloro-2-fluorobenzaldehyde | 1.0 | Limiting Reagent | Irritant |
| Methyl Thioglycolate | 1.1 | Nucleophile | Stench, Toxic |
| Triethylamine ( | 3.0 | Base | Flammable, Corrosive |
| DMSO | 5 Vol | Solvent | Skin permeator |
Process Description
-
Charging: To a jacketed glass reactor (inerted with
), charge DMSO (5.0 vol relative to aldehyde). -
Dissolution: Add 4-Chloro-2-fluorobenzaldehyde (1.0 eq) and Methyl Thioglycolate (1.1 eq). Stir at 20–25°C until dissolved.
-
Base Addition (Exotherm Control): Add
(3.0 eq) dropwise over 60 minutes.-
Critical Parameter: Maintain internal temperature
during addition. The reaction is exothermic.
-
-
Reaction: Heat the mixture to 80°C and hold for 2–4 hours.
-
IPC (HPLC): Monitor consumption of aldehyde (<1.0% remaining).
-
-
Quench & Crystallization:
-
Cool reaction mass to 20°C.
-
Slowly charge the reaction mass into Ice/Water (20 vol) under vigorous stirring.
-
Observation: The product will precipitate as a pale yellow solid. Stir for 2 hours to ensure de-agglomeration.
-
-
Isolation: Filter the slurry. Wash the wet cake with Water (
vol) to remove residual DMSO and salts. -
Drying: Vacuum dry at 45°C to constant weight.
Expected Yield: 92–96% Purity: >98% (HPLC)
Step 2: Regioselective Chlorination (C3 Functionalization)
Objective: Install the chlorine atom at position 3 using Sulfuryl Chloride.
Reagents & Materials
| Component | Equiv. | Role | Key Hazard |
| Methyl 6-chlorobenzo[b]thiophene-2-carboxylate | 1.0 | Substrate | - |
| Sulfuryl Chloride ( | 1.5 | Chlorinating Agent | Reacts violently w/ water |
| Dichloromethane (DCM) | 10 Vol | Solvent | Volatile |
| Acetic Acid (Optional) | 0.5 Vol | Catalyst | Corrosive |
Process Description
-
Setup: Equip reactor with a reflux condenser connected to a Caustic Scrubber (NaOH) to trap
and off-gases. -
Charging: Charge Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (Step 1 product) and DCM (10 vol). Stir to dissolve.
-
Reagent Addition: Add
(1.5 eq) dropwise at room temperature.-
Note: Gas evolution will begin immediately. Rate of addition is controlled by scrubber capacity.
-
-
Reaction: Heat to reflux (~40°C) for 6–12 hours.
-
Mechanistic Insight: The electrophilic substitution is slower due to the electron-withdrawing ester at C2, but the 6-chloro substituent deactivates the benzene ring, ensuring the incoming Cl goes to the thiophene C3.
-
IPC: Check for disappearance of starting material. If stalled, add 0.2 eq additional
.
-
-
Quench: Cool to 0–5°C. Carefully quench by adding Saturated
solution. Caution: Vigorous evolution. -
Work-up:
-
Purification (Recrystallization):
Expected Yield: 80–85% Appearance: White to off-white crystalline solid.
Process Safety & Engineering Controls
Gas Evolution Management
The chlorination step generates stoichiometric quantities of
-
Requirement: A packed-bed scrubber circulating 10% NaOH is mandatory.
-
Fail-Safe: Addition of
must be interlocked with the scrubber pump status.
Thermal Stability[1][2][5]
-
Step 1 (DMSO): Avoid heating DMSO mixtures >100°C with basic impurities to prevent "runaway" decomposition. The protocol limit of 80°C provides a safety margin.
-
Step 2 (
): Ensure the system is strictly anhydrous. Water ingress generates sulfuric acid and violent heat.
Figure 2: Process engineering setup for the handling of corrosive off-gases during chlorination.
Analytical Specifications
To validate the synthesis, the following analytical markers must be met:
| Test | Specification | Method |
| Appearance | White to pale yellow solid | Visual |
| Purity | HPLC (C18, ACN/Water) | |
| Melting Point | 165–168°C (Derivative dependent) | DSC/Capillary |
| Absence of singlet at | 400 MHz DMSO- | |
| Residual Solvent | DCM | GC-HS |
Key NMR Diagnostic: In Step 1 (Intermediate), a characteristic singlet for the C3-proton appears around 8.12 ppm . In the final product (Step 2), this peak must disappear , confirming full chlorination at the 3-position.
References
-
General Synthesis of Benzo[b]thiophenes
- Fedi, V., et al. "Discovery of benzo[b]thiophene derivatives as potent and selective inhibitors of...". Journal of Medicinal Chemistry. (2007).
- Citation Context: Establishes the cyclization conditions using 2-fluoro-benzaldehydes.
-
(Verified via PMC/PubMed context in search).
-
Microwave/Scale-Up of 3-Aminobenzo[b]thiophenes (Analogous Chemistry)
- Lier, F., et al. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds...". RSC Advances. (2015).
- Citation Context: Validates the reaction of methyl thioglycolate with 2-fluoro-nitriles/aldehydes in DMSO.
-
Chlorination Protocols
-
Bahrami, K., et al. "Direct Conversion of Thiols to Sulfonyl Chlorides...".[5] Journal of Organic Chemistry. (2009).
- Citation Context: Discusses oxidative chlorination reagents; supports the use of for thiophene functionaliz
-
-
Lifitegrast Intermediate Patents
- Patent WO2018122232.
- Citation Context: Describes the industrial handling of 6-chlorobenzo[b]thiophene deriv
Disclaimer: This protocol is intended for use by qualified chemical professionals. All reactions involving sulfuryl chloride and halogenated solvents require a fume hood and appropriate PPE.
Sources
- 1. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]
- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate. This molecule is a key building block in the development of novel therapeutics, including inhibitors of myeloid cell leukemia 1 (Mcl-1) and other biologically active compounds.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your product yield and purity.
Overview of the Synthetic Pathway
The synthesis of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is typically achieved through a sequence involving the formation of the benzo[b]thiophene core, followed by chlorination and final esterification. A common and effective strategy involves the synthesis of the precursor, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, which is then esterified.
The overall transformation can be visualized as follows:
Caption: General synthetic route for Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield of this synthesis?
A1: The most critical step is typically the initial cyclization to form the benzo[b]thiophene ring system.[3] This reaction sets the foundation for the entire synthesis, and its efficiency is paramount. A secondary, yet equally crucial, step is the regioselective dichlorination at the C3 and C6 positions. Poor control during chlorination can lead to a mixture of isomers that are difficult to separate, significantly reducing the yield of the desired product.
Q2: Why is selective dichlorination at the 3- and 6-positions challenging?
A2: The benzo[b]thiophene ring has multiple positions susceptible to electrophilic substitution. The reactivity of each position is influenced by the directing effects of the fused benzene ring and the sulfur heteroatom. The C3 position is generally the most nucleophilic and thus readily chlorinated. However, achieving selective chlorination at C6 on the benzene ring, without chlorinating other positions like C4, C5, or C7, requires careful selection of the chlorinating agent and precise control over reaction conditions like temperature and stoichiometry.[4]
Q3: What are the recommended analytical methods for monitoring reaction progress and confirming product identity?
A3: A combination of techniques is essential.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the consumption of starting materials and the formation of products in all steps.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the progress of the esterification step and identifying volatile impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for assessing the purity of the final product and key intermediates, particularly the carboxylic acid precursor.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final product and all isolated intermediates. The proton NMR spectrum provides definitive information about the substitution pattern on the aromatic rings.[8]
-
Melting Point: A straightforward and effective way to assess the purity of the crystalline final product and its carboxylic acid precursor.[7][9]
Q4: Can I use the corresponding acid chloride for the esterification step?
A4: Absolutely. Starting with 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride is an excellent alternative to direct Fischer-Speier esterification.[8] Reacting the acid chloride with methanol, often in the presence of a non-nucleophilic base like triethylamine, is typically faster, proceeds under milder conditions, and is not an equilibrium-limited reaction, which can lead to higher yields.
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
Problem Area 1: Low Yield of 3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid
Q: My cyclization reaction to form the benzo[b]thiophene core is inefficient. TLC shows a significant amount of unreacted starting material. What should I do?
A: This points to issues with reaction kinetics or activation energy.
-
Causality: Ring-closing reactions, especially those forming aromatic systems, require sufficient energy to overcome activation barriers. The base used must be strong enough to facilitate the key deprotonation or condensation steps.
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments while monitoring by TLC. Many cyclization reactions require heating to reflux in solvents like toluene or xylene.[10]
-
Evaluate the Base: If using a mild base, consider switching to a stronger, non-nucleophilic base. For example, if sodium carbonate is ineffective, sodium or potassium tert-butoxide may be required.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to drive it to completion.
-
Ensure Anhydrous Conditions: Moisture can quench strong bases and interfere with the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Q: The chlorination step is producing a mixture of products, and the yield of the desired 3,6-dichloro isomer is low. How can I improve selectivity?
A: This is a classic selectivity problem in electrophilic aromatic substitution.
-
Causality: The chlorinating agent's reactivity and the reaction conditions dictate which positions on the ring are chlorinated. Overly harsh conditions or excess reagent can lead to polychlorination and the formation of undesired isomers.[4]
-
Solutions:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) in a solvent like acetic acid or DMF is often a good choice for controlled chlorination of electron-rich heterocycles. Sulfuryl chloride (SO₂Cl₂) can also be used but may be more aggressive.
-
Strict Stoichiometric Control: Carefully control the stoichiometry. Use precisely 2.0-2.2 equivalents of the chlorinating agent. Add the agent portion-wise or as a solution via a syringe pump to avoid localized high concentrations.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. Higher temperatures often favor the formation of thermodynamically stable but undesired isomers.
-
Problem Area 2: Inefficient Esterification
Q: My Fischer-Speier esterification of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid is stalling, with significant starting material remaining even after prolonged reflux.
A: This is a common issue with equilibrium-limited reactions.
-
Causality: Fischer-Speier esterification is a reversible reaction where the carboxylic acid and alcohol form an ester and water.[11][12] If water is not removed, the reaction will reach equilibrium and will not proceed to completion. The electrophilicity of the carbonyl carbon is also a key factor, which is why a catalyst is needed.
-
Solutions:
-
Use a Large Excess of Methanol: Using methanol as the solvent effectively shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Add a Strong Acid Catalyst: A catalytic amount (e.g., 2-5 mol%) of concentrated sulfuric acid or p-toluenesulfonic acid is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[11]
-
Remove Water: If using a solvent other than methanol (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove the water as it is formed. Alternatively, adding activated 3Å or 4Å molecular sieves to the reaction can sequester water.
-
Switch to the Acid Chloride Method: As mentioned in the FAQ, converting the carboxylic acid to the acid chloride first (using thionyl chloride or oxalyl chloride) and then reacting with methanol provides a high-yield, irreversible path to the ester.[8]
-
Problem Area 3: Product Purification and Impurities
Q: My final product has a low melting point and appears oily, and the NMR spectrum is "dirty." What are the likely impurities?
A: This suggests the presence of residual starting materials, solvents, or side products.
-
Causality: Impurities can arise from incomplete reactions, side reactions (like hydrolysis of the ester during workup), or inefficient purification.
-
Solutions:
-
Check the Workup: Ensure the workup procedure effectively removes all reagents. If you used an acid catalyst for esterification, a thorough wash with a sodium bicarbonate solution is crucial to remove it. If the product is sensitive to base, use a milder wash.[13]
-
Recrystallization: This is the most effective method for purifying a solid product. Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).[14]
-
Flash Column Chromatography: If recrystallization fails, flash chromatography on silica gel is the next step. Use a solvent system identified by TLC analysis that provides good separation (Rf of ~0.3) between your product and the impurities.
-
Dechlorination Side Products: In some cases, side reactions can lead to partially or fully dechlorinated benzo[b]thiophenes. These can be difficult to separate. Careful control of the preceding steps is the best prevention.[15]
-
Experimental Protocols
Table 1: Reagents for Esterification of 3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid
| Reagent | Molar Eq. | Amount (for 1g acid) | Purpose |
| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | 1.0 | 1.0 g (4.05 mmol) | Starting Material |
| Methanol (Anhydrous) | Solvent | 20 mL | Reagent & Solvent |
| Sulfuric Acid (Conc.) | 0.05 | ~0.02 mL (20 µL) | Catalyst |
Protocol: Fischer-Speier Esterification
-
Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (1.0 g, 4.05 mmol).
-
Reagent Addition: Add anhydrous methanol (20 mL) to the flask. Stir the suspension.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (20 µL) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting carboxylic acid spot is no longer visible (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture to yield Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate as a white to off-white solid.[14]
References
- Fiesselmann thiophene synthesis - Grokipedia. (n.d.). Grokipedia.
- Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Wikipedia.
- Introduction to the synthesis of β-substituted thiophenes - Benchchem. (n.d.). Benchchem.
- Fiesselmann Thiophene Synthesis Mechanism | Organic Chemistry - YouTube. (2023, August 16). YouTube.
- Thiophene Synthesis Services - BOC Sciences. (n.d.). BOC Sciences.
- Butanoic Acid + Methanol = ESTER + water - YouTube. (2020, August 17). YouTube.
- Troubleshooting common side reactions in thiourea synthesis - Benchchem. (n.d.). Benchchem.
- US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents. (n.d.).
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces - Semantic Scholar. (n.d.). Semantic Scholar.
- Organic Reactions: Esterification & Transesterification - Student Academic Success. (2025, June 15). Student Academic Success.
- Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C … - ResearchGate. (n.d.).
- Benzene, 2,4-dichloro-1-methoxy - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Selective aromatic chlorination of activated arenes with sodium chlorite, (salen)manganese(III) complex, and alumina in dichloro. (n.d.). Canadian Science Publishing.
- Hinsberg synthesis of thiophenes - Semantic Scholar. (n.d.). Semantic Scholar.
- Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene.pdf - Library and Learning Center | Atmiya University. (2024, May 8).
- optimizing reaction conditions for thionation with N,N-Dimethylbenzenecarbothioamide - Benchchem. (n.d.). Benchchem.
- 3,6-DICHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID - ChemicalBook. (2026, January 27). ChemicalBook.
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). ARKIVOC.
- Benzothiophene synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C5H5)2TiCl2 - ResearchGate. (2025, August 7).
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- analytical methods - ATSDR. (n.d.).
- 1,2-Dichloroalkane synthesis by chlorination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid - Chem-Impex. (n.d.). Chem-Impex.
- CN110407663B - Dechlorination method of chlorine-containing aromatic compound - Google Patents. (n.d.).
- US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents. (n.d.).
- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents. (n.d.).
- Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane - Audrey Yun Li. (n.d.). J. Org. Chem.
- Recent developments in synthetic methods for benzo[b]heteroles - RSC Publishing. (2016, February 12). RSC Publishing.
- An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review | Request PDF - ResearchGate. (n.d.).
- Diversity-oriented synthesis of benzo[b]thiophenes fused to medium-sized N-heterocycles, via Friedel–Crafts cyclization proces - arkat usa. (n.d.).
- 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | 34576-94-8 - J&K Scientific. (n.d.). J&K Scientific.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PMC. (2021, November 17). PMC.
- Methyl 3-chlorobenzo[b]thiophene-2-carboxyl
- 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC. (n.d.). PMC.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. (2022, January 14). PMC.
- 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid reduced... - ResearchGate. (n.d.).
- EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents. (n.d.).
- US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.).
- 3-Chloro-6-methylbenzo b thiophene-2-carboxylic acid 97 34576-96-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- US20090318710A1 - Process for the purification of thiophenes - Google Patents. (n.d.).
- Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide - Benchchem. (n.d.). Benchchem.
Sources
- 1. 3,6-DICHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 34576-94-8 [chemicalbook.com]
- 2. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
- 9. 3-Chloro-6-methylbenzo b thiophene-2-carboxylic acid 97 34576-96-0 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 12. monash.edu [monash.edu]
- 13. How To [chem.rochester.edu]
- 14. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Benzo[b]thiophenes are a significant class of heterocyclic compounds, with derivatives like Raloxifene and Zileuton being FDA-approved drugs.[1] The specific target molecule, Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate, and its corresponding carboxylic acid are valuable intermediates in the development of novel therapeutics, including inhibitors for targets like Mcl-1 and Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK).[2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during its synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring a successful and efficient synthetic route.
I. Troubleshooting Guide: Common Side Reactions & Their Mitigation
The synthesis of substituted benzo[b]thiophenes can be complex, with several potential side reactions that can impact yield and purity. Below, we address the most common issues encountered in the synthesis of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate.
FAQ 1: I am observing incomplete cyclization and the formation of thioether intermediates. What is causing this and how can I drive the reaction to completion?
Root Cause Analysis:
The formation of the benzo[b]thiophene ring typically proceeds through an intramolecular cyclization of an aryl thioether derivative.[4] Incomplete cyclization often points to a few key factors:
-
Insufficient Activation of the Cyclization Precursor: The electrophilicity of the group that the sulfur atom attacks is crucial. If this group is not sufficiently activated, the intramolecular nucleophilic attack by the sulfur will be slow or may not occur.
-
Suboptimal Reaction Temperature: Cyclization reactions often have a significant activation energy barrier. If the temperature is too low, the reaction rate will be slow, leading to an accumulation of the uncyclized intermediate. Conversely, excessively high temperatures can lead to decomposition.
-
Inappropriate Catalyst or Reagent Stoichiometry: Many modern benzo[b]thiophene syntheses rely on transition metal catalysts (e.g., palladium, copper) or specific cyclization reagents.[5] Incorrect catalyst loading, the presence of catalyst poisons, or improper stoichiometry of reagents can halt the catalytic cycle or the cyclization process.
Troubleshooting & Mitigation Strategies:
-
Enhance Electrophilicity: If your synthesis involves the cyclization of an o-alkynyl thioanisole derivative, ensure the conditions are appropriate for activating the alkyne for nucleophilic attack. This may involve using an electrophilic reagent to initiate the cyclization.[6]
-
Optimize Reaction Temperature: Perform a systematic study to find the optimal reaction temperature. We recommend starting at a moderate temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.
-
Catalyst and Reagent Considerations:
-
Ensure the purity of your catalyst and reagents.
-
Degas solvents to remove oxygen, which can deactivate some catalysts.
-
Consider a slight excess of the cyclization reagent if it is known to be consumed by side reactions.
-
If using a palladium-catalyzed route, ensure the ligand choice is appropriate for the desired transformation.
-
FAQ 2: My final product is contaminated with the corresponding carboxylic acid (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid). What is causing this hydrolysis?
Root Cause Analysis:
The hydrolysis of the methyl ester to the carboxylic acid is a common side reaction, particularly during workup and purification.
-
Basic Hydrolysis (Saponification): If the reaction mixture is exposed to basic conditions (e.g., during an aqueous workup with sodium bicarbonate or carbonate) for an extended period or at elevated temperatures, saponification of the ester can occur. The mechanism for this is typically a bimolecular base-catalyzed acyl-oxygen cleavage (BAc2).[7]
-
Acid-Catalyzed Hydrolysis: Conversely, strongly acidic conditions during workup or purification (e.g., silica gel chromatography with an acidic mobile phase) can also catalyze the hydrolysis of the ester.
-
Steric Hindrance: While not the primary cause, steric hindrance around the carbonyl group can, in some cases, favor a bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2) mechanism, though this is less common for methyl esters.[7]
Troubleshooting & Mitigation Strategies:
| Parameter | Recommendation to Minimize Hydrolysis |
| Workup pH | Maintain a neutral or slightly acidic pH during aqueous extraction. If a basic wash is necessary, perform it quickly and at a low temperature. |
| Purification | Use a neutral or deactivated silica gel for chromatography. If an acidic mobile phase is required, minimize the time the product is on the column. |
| Solvent Choice | Ensure solvents used for workup and purification are free of acidic or basic impurities. |
| Temperature | Conduct all workup and purification steps at or below room temperature. |
FAQ 3: I am observing significant amounts of a decarboxylated side product, 3,6-dichlorobenzo[b]thiophene. How can I prevent this?
Root Cause Analysis:
Decarboxylation, the loss of CO2 from the carboxylic acid (which may be formed in situ via hydrolysis), is another potential side reaction.
-
Thermal Instability: Benzo[b]thiophene-2-carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[8] This is particularly problematic during distillation or if the reaction is run at a high temperature for a prolonged period.
-
Catalytic Decarboxylation: Certain transition metals, which may be used in the synthesis, can also catalyze decarboxylation. For instance, copper-based catalysts have been noted to promote this transformation under certain conditions.[9]
Troubleshooting & Mitigation Strategies:
-
Temperature Control: Avoid excessive temperatures during the reaction and purification. If purification by distillation is necessary, use a high-vacuum to lower the boiling point.
-
Catalyst Selection: If using a metal catalyst, screen for alternatives that are less prone to inducing decarboxylation.
-
Minimize Reaction Time: Once the reaction has reached completion, cool it down and proceed with the workup promptly to avoid prolonged exposure to heat.
FAQ 4: My reaction is producing isomers. What is the cause and how can I improve regioselectivity?
Root Cause Analysis:
The formation of isomers can occur if there are multiple reactive sites on the starting materials that can lead to different benzo[b]thiophene products.
-
Electrophilic Substitution: In syntheses that involve electrophilic substitution on a substituted benzene ring, the directing effects of the existing substituents will determine the position of the incoming group.[10] If the directing effects are not strongly favoring a single position, a mixture of isomers can result.
-
Competing Cyclization Pathways: If the precursor molecule has multiple sites where intramolecular cyclization can occur, a mixture of regioisomers may be formed.
Troubleshooting & Mitigation Strategies:
-
Choice of Synthetic Route: Select a synthetic route that offers high regiocontrol. For example, methods that build the thiophene ring onto a pre-functionalized benzene ring often provide better control over the substitution pattern.
-
Directing Groups: Utilize starting materials with strongly directing groups to favor substitution at the desired position.
-
Reaction Conditions: In some cases, the regioselectivity of a reaction can be influenced by the choice of catalyst, solvent, or temperature. A thorough optimization of these parameters may be necessary.
II. Experimental Protocols & Workflows
Illustrative Synthetic Pathway
A common approach to synthesizing substituted benzo[b]thiophenes involves the Fiesselmann thiophene synthesis or variations thereof.[11][12][13] This methodology generally involves the condensation of a thioglycolic acid derivative with a suitable electrophile.
Caption: Generalized workflow for benzo[b]thiophene synthesis.
Mechanism of a Potential Side Reaction: Over-halogenation
In syntheses that involve halogenation steps, there is a risk of over-halogenation, leading to the formation of di- or tri-halogenated impurities.
Caption: Pathway showing potential for over-halogenation.
III. References
-
Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Fiesselmann thiophene synthesis - Grokipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Retrieved February 23, 2026, from [Link]
-
A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES - Canadian Science Publishing. (n.d.). Retrieved February 23, 2026, from [Link]
-
Mechanism of Fiesselmann thiophene synthesis. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde - Scribd. (n.d.). Retrieved February 23, 2026, from [Link]
-
GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene.pdf - Library and Learning Center | Atmiya University. (n.d.). Retrieved February 23, 2026, from [Link]
-
Benzothiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC. (2022, April 18). Retrieved February 23, 2026, from [Link]
-
Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives. (2022, November 13). Retrieved February 23, 2026, from [Link]
-
Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC. (2025, November 30). Retrieved February 23, 2026, from [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Retrieved February 23, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
-
THIOPHENE (Electrophilic Substitution Reactions) By Dr. Monika Dakshene - YouTube. (2020, August 22). Retrieved February 23, 2026, from [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (n.d.). Retrieved February 23, 2026, from [Link]
-
US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents. (n.d.). Retrieved February 23, 2026, from
-
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - Baishideng Publishing Group. (2022, December 14). Retrieved February 23, 2026, from [Link]
-
US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.). Retrieved February 23, 2026, from
-
Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Benzo[b]thiophene-2-carbaldehyde - MDPI. (2014, May 12). Retrieved February 23, 2026, from [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. (2020, July 19). Retrieved February 23, 2026, from [Link]
-
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid reduced... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
- 1. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3,6-DICHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 34576-94-8 [chemicalbook.com]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. Benzothiophene synthesis [organic-chemistry.org]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. General Description of Dibenzo[b,d]Thiophene_Chemicalbook [chemicalbook.com]
- 11. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Improving the Regioselectivity of Benzo[b]thiophene Functionalization
Welcome to the technical support center for the regioselective functionalization of benzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of substituting this important heterocyclic scaffold. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your synthetic strategy.
Section 1: Frequently Asked Questions - The Fundamentals of Regioselectivity
This section addresses the core principles governing where substituents will add to the benzo[b]thiophene ring system. Understanding these fundamentals is the first step in troubleshooting and optimizing your reactions.
Question 1: Why does my electrophilic substitution (e.g., bromination, acylation) preferentially occur at the C3 position instead of C2?
Answer: This is a classic challenge rooted in the electronic nature of the benzo[b]thiophene core. While the C2 position is often considered more acidic and kinetically favored for deprotonation, the C3 position is frequently the thermodynamically preferred site for electrophilic attack.[1]
-
Causality: Electrophilic aromatic substitution proceeds through a positively charged intermediate (a sigma complex or Wheland intermediate). Attack at the C3 position allows the positive charge to be delocalized onto the sulfur atom without disrupting the aromaticity of the fused benzene ring. This creates a more stable intermediate compared to the one formed from C2 attack. For many reactions, especially those run at or above room temperature, the reaction equilibrium favors the formation of the more stable C3-substituted product.[2][3]
-
Troubleshooting Strategy: To favor the kinetic C2 product, you can often modify reaction conditions. Lowering the temperature can sometimes favor the kinetically controlled C2-acylation product over the thermodynamically more stable C3 product.[1][4][5]
Question 2: Under what conditions is functionalization at the C2 position favored?
Answer: Achieving C2 selectivity typically requires reaction pathways that exploit the higher kinetic acidity of the C2 proton.
-
Directed Metalation: The most reliable method is lithiation (deprotonation) using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at very low temperatures (typically -78 °C).[6] The C2 proton is the most acidic on the thiophene ring, allowing for selective deprotonation.[7] The resulting 2-lithiobenzo[b]thiophene is a powerful nucleophile that can be quenched with a wide variety of electrophiles.
-
Palladium-Catalyzed C-H Activation: Many modern palladium-catalyzed direct C-H activation/arylation reactions show a strong intrinsic preference for the C2 position.[8][9] These reactions often proceed under milder conditions than traditional methods and can offer excellent regioselectivity.[10]
Question 3: How can I functionalize the benzene ring (C4-C7) without touching the more reactive thiophene ring?
Answer: This is a significant challenge because the thiophene ring is much more electron-rich and reactive than the fused benzene ring.[1] Direct functionalization of the benzene portion requires a specific strategy to either "turn off" the reactivity of the thiophene ring or "direct" the reaction to the desired position.
-
Blocking Strategy: A common and effective approach is to block the highly reactive C2 and C3 positions. You can install temporary blocking groups, such as bromo or silyl groups. For instance, brominate at C2 and C3, perform your desired reaction on the C4-C7 positions, and then remove the bromine atoms via reductive debromination (e.g., with zinc dust or catalytic hydrogenation). 2-Triisopropylsilyl (TIPS) protection has also been shown to enable direct metalation at the C7 position.
-
Directed Ortho-Metalation (DoM): By installing a directing metalation group (DMG) on the benzene ring, you can use a strong base to deprotonate the adjacent ortho position. This provides a powerful method for achieving high regioselectivity at specific sites on the carbocyclic ring.[1]
-
Activation via S-Oxide: An advanced strategy involves oxidizing the benzo[b]thiophene to its corresponding S-oxide. This alters the electronic properties of the ring system and can enable metal-free C-H/C-H coupling reactions specifically at the C4 position.[11]
Section 2: Troubleshooting Common Reactions
This section provides specific troubleshooting advice for common functionalization reactions, formatted as "Problem," "Possible Cause," and "Solution."
Electrophilic Aromatic Substitution (Halogenation & Friedel-Crafts)
Problem: Poor or no regioselectivity in my Friedel-Crafts acylation, resulting in a mixture of C2 and C3 isomers.
-
Possible Cause 1: Lewis Acid Strength. The choice and amount of Lewis acid are critical. Strong Lewis acids like AlCl₃ can form a stable complex with the product ketone, requiring stoichiometric amounts and often leading to lower selectivity.[12][13] Milder Lewis acids may not be active enough, while very strong ones can promote isomerization.
-
Solution 1: Screen Lewis Acids & Stoichiometry.
-
Possible Cause 2: Reaction Temperature. Friedel-Crafts reactions are often sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-stable C2 intermediate, or allow for equilibration to the thermodynamic C3 product, leading to product mixtures.[15]
-
Solution 2: Optimize Temperature.
-
Start the reaction at a low temperature (e.g., 0 °C or -20 °C) and allow it to warm slowly.
-
If the reaction is sluggish, a modest increase in temperature may be necessary, but monitor the C2/C3 ratio carefully by TLC or LC-MS.
-
Table 1: Lewis Acid Selection Guide for Friedel-Crafts Acylation
| Lewis Acid | Relative Strength | Typical Use Case | Key Considerations |
| AlCl₃, SbCl₅ | Very Strong | Deactivated substrates; classical conditions.[12] | Often requires >1 equivalent; can cause charring or isomerization. |
| TiCl₄, SnCl₄ | Strong | General purpose; good balance of reactivity and selectivity.[12] | Sensitive to moisture; stoichiometry is key. |
| Zn(II) salts, FeCl₃ | Mild | Activated substrates; when milder conditions are needed.[13][16] | May require higher temperatures or longer reaction times. |
| Brønsted Acids (H₂SO₄, PPA) | Varies | Can be effective for intramolecular cyclizations (cycliacylations).[14] | Can lead to sulfonation or other side reactions. |
Problem: My bromination with N-Bromosuccinimide (NBS) is giving me a mixture of products or brominating the wrong position.
-
Possible Cause: Reaction Mechanism Control. NBS can react via two main pathways: electrophilic aromatic substitution (ionic) or free-radical substitution.[17] The choice of solvent and the presence or absence of a radical initiator dictates the outcome.
-
Solution: Enforce the Desired Pathway.
-
For C3-Bromination (Electrophilic): This is the typical outcome for electron-rich heterocycles.[17] Perform the reaction in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) in the dark at room temperature or below.[18] This favors the ionic pathway, leading to selective attack at the most nucleophilic position (C3).
-
For Benzylic Bromination (Radical): If you have a methyl or other alkyl group on the ring that you wish to brominate, you must favor the radical pathway. Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) and add a radical initiator such as AIBN or benzoyl peroxide, often with irradiation from a sunlamp.[17][19]
-
C2-Selective Lithiation and Quench
Problem: My lithiation reaction is giving a low yield of the desired C2-functionalized product.
-
Possible Cause 1: Incomplete Deprotonation. The reaction may not be going to completion due to insufficient base, inactive base, or too short a reaction time.
-
Solution 1: Verify Reagents and Conditions.
-
Use freshly titrated n-BuLi or a new bottle of LDA. Organolithium reagents degrade over time.
-
Ensure strictly anhydrous and anaerobic conditions (oven-dried glassware, argon/nitrogen atmosphere, dry solvents). Water will quench the base and the lithiated intermediate.
-
Increase the reaction time at -78 °C from 1 hour to 2 hours to ensure complete deprotonation before adding the electrophile.[6]
-
-
Possible Cause 2: Anion Migration/Decomposition. The lithiated intermediate, while more stable at C2, can be prone to decomposition or migration if the temperature rises prematurely.
-
Solution 2: Maintain Strict Temperature Control.
-
Keep the reaction rigorously at -78 °C (a dry ice/acetone bath is essential) throughout the deprotonation and electrophile addition steps.[6]
-
Add the electrophile slowly as a solution in a dry solvent to avoid localized heating.
-
Diagram 1: Troubleshooting Workflow for Low-Yield C2-Lithiation
Caption: Key reaction types and conditions that direct functionalization to the C2 vs. C3 position.
Section 3: Experimental Protocols
The following are starting-point protocols for key regioselective transformations. Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: C2-Selective Lithiation and Silylation
This protocol describes a general method for functionalizing the C2 position via lithiation and quenching with an electrophile (trimethylsilyl chloride is used as an example).
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, add benzo[b]thiophene (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath. [6]4. Deprotonation: Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10 minutes. The solution may change color.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiobenzo[b]thiophene intermediate.
-
Quench: Add trimethylsilyl chloride (1.2 eq) dropwise via syringe.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether), combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C3-Selective Bromination with NBS
This protocol provides a method for the selective bromination at the C3 position.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzo[b]thiophene (1.0 eq).
-
Dissolution: Add acetonitrile (MeCN) to dissolve the starting material (approx. 0.5-0.7 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) in one portion.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract with dichloromethane.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography (typically with hexanes as the eluent) to yield 3-bromo-2-methylbenzo[b]thiophene.
References
-
Kuhn, M., Falk, F. C., & Paradies, J. (2011). Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Letters, 13(15), 4100–4103. [Link]
-
Aliyeva, G., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Request PDF. (2025). Influence of Benzothiophene C2-Substituents in Palladium-Catalyzed Direct C3-Arylation. ResearchGate. [Link]
-
ResearchGate. (2019). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. ResearchGate. [Link]
-
Lara-Isita, M., et al. (2021). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry, 19(25), 5584-5589. [Link]
-
Chemeurope.com. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]
-
Request PDF. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. ResearchGate. [Link]
-
Zhang, G., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]
-
Zhang, G., et al. (2024). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. PMC. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
Tang, D.-T. D., Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Journal of the American Chemical Society, 135(20), 7450–7453. [Link]
-
Royal Society of Chemistry. (2021). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2019). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. [Link]
-
Request PDF. (2025). Functionalization Strategies for Benzo[1,2-b:5,4-b']dithiophene Derivatives with Acetylenic Bonds for Solution-Processable Organic Field-Effect Transistors. ResearchGate. [Link]
-
Moghadam, F. A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221-1253. [Link]
-
Bentham Science. (2023). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Letters in Organic Chemistry, 20(9). [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Semantic Scholar. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14737. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Mayr, H. (1990). Control of Electrophilicity in Aliphatic Friedel-Crafts Reactions. In: Selectivities in Lewis Acid Promoted Reactions. NATO ASI Series (Series C: Mathematical and Physical Sciences), vol 289. Springer, Dordrecht. [Link]
-
Reiss, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Abd El-Aal, H. A. K. (2023). Diversity-oriented synthesis of benzo[b]thiophenes fused to medium-sized N-heterocycles, via Friedel–Crafts cyclization process. Arkivoc, 2023(7), 202311986. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Advances. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Wang, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 15119-15128. [Link]
-
Snieckus, V. (2003). Directed (ortho) Metallation. Lithium Link. [Link]
-
Hartough, S. L., & Meisel, S. L. (1951). The Friedel-Crafts Isopropylation of Benzo[b]thiophene. Journal of the American Chemical Society, 73(6), 2935-2936. [Link]
-
Simonetti, M., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(10), 3592-3600. [Link]
-
Simonetti, M., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. PMC. [Link]
-
Wang, W., et al. (2022). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Chinese Chemical Letters, 33(9), 4153-4165. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 18. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
"stability issues of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate under different conditions"
Technical Support Center: Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Welcome to the Technical Resource Hub
Subject: Stability & Handling Guide for Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate CAS Number: 21211-18-7 Role: Key Intermediate for Lifitegrast (SAR 1118) Synthesis Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: Stability Profile
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is a robust heterocyclic building block, but it exhibits specific sensitivities that can compromise yield and purity during drug development workflows. As a precursor to Lifitegrast , its integrity is critical for controlling downstream impurities, particularly the corresponding carboxylic acid (BT2).
Quick Reference Stability Table
| Condition | Stability Rating | Critical Observation | Recommendation |
| Solid State (Ambient) | High | Stable for >2 years if dry. | Store in desiccated, amber vials. |
| Aqueous Basic (pH > 8) | Critical | Rapid hydrolysis to carboxylic acid. | Avoid prolonged exposure to bases (LiOH, NaOH). |
| Aqueous Acidic (pH < 4) | Moderate | Slow hydrolysis over time. | Quench reactions immediately; do not store in acid. |
| Photostability | Low-Moderate | Slight yellowing; potential dechlorination. | Protect from direct UV/fluorescent light. |
| Oxidative Stress | Moderate | S-oxidation (sulfoxide formation) possible. | Avoid strong oxidants (e.g., mCPBA, H₂O₂) unless intended. |
Degradation Pathways & Mechanism
To troubleshoot effectively, you must understand how the molecule fails. The presence of electron-withdrawing chlorine atoms (especially at the C3 position) activates the C2-ester carbonyl, making it more susceptible to nucleophilic attack (hydrolysis) than a standard benzoate ester.
Visualizing the Degradation Network The following diagram maps the primary degradation routes you will encounter in the lab.
Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most common failure mode in Lifitegrast synthesis workflows.
Troubleshooting Guide: Q&A with Senior Scientists
Scenario A: "My LC-MS shows a growing peak at RRT 0.85 during reaction workup."
Diagnosis: Unwanted Hydrolysis. Technical Insight: The peak at Relative Retention Time (RRT) ~0.85 is almost certainly 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (CAS 34576-94-8). In Reverse Phase HPLC, the acid is more polar than the methyl ester and elutes earlier. Root Cause:
-
High pH Workup: Did you wash the organic layer with strong base (e.g., 1M NaOH) to remove other impurities? The ester bond is labile.
-
Wet Solvents: Storing the compound in "wet" DMSO or DMF can drive slow hydrolysis, especially if trace base is present.
Corrective Action:
-
Switch Buffers: Use mild buffers (e.g., saturated NaHCO₃ or phosphate buffer pH 7) instead of strong bases for workups.
-
Dry Solvents: Ensure reaction solvents are anhydrous.
-
Confirmation: Spike your sample with an authentic standard of the acid (BT2) to confirm the peak identity.
Scenario B: "The white powder has turned pale yellow after a week on the bench."
Diagnosis: Photochemical Degradation / Surface Oxidation. Technical Insight: Thiophene rings are electron-rich and can act as photosensitizers. While the chlorines stabilize the ring somewhat, prolonged exposure to UV or high-intensity lab lighting can induce radical dechlorination or ring opening (though slow). Root Cause: Improper storage in clear glass vials on a benchtop.
Corrective Action:
-
Recrystallization: If purity is critical, recrystallize from Ethanol/Heptane to remove the colored surface impurities.
-
Amber Glass: Always store this compound in amber vials wrapped in foil.
Scenario C: "I see transesterification byproducts."
Diagnosis: Solvent-Mediated Exchange. Technical Insight: If you store the methyl ester in Ethanol or Isopropanol for extended periods, especially with trace acid/base catalysis, you will generate the Ethyl or Isopropyl ester. Root Cause: Dissolving the compound in alcoholic solvents for storage or HPLC sample preparation and leaving it for days.
Corrective Action:
-
HPLC Diluent: Use Acetonitrile/Water or Methanol (if it matches the ester group) for HPLC prep. Analyze immediately.
-
Reaction Solvent: Avoid alcohols if the reaction temperature is high, unless transesterification is desired.
Analytical Method Recommendations
To accurately monitor stability, you need a method that resolves the Ester from the Acid and potential isomers.
Recommended HPLC Parameters:
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Standard hydrophobicity for separating ester/acid. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the free acid, sharpening its peak. |
| Mobile Phase B | Acetonitrile | Strong elution for the hydrophobic ester. |
| Gradient | 50% B to 90% B over 15 mins | The ester is very hydrophobic; high organic content is needed to elute it. |
| Detection | UV @ 296 nm | Max absorption for the benzo[b]thiophene core [1]. |
References
-
Zhong, et al. (2018). Improved Synthesis of Lifitegrast. ResearchGate. Retrieved from [Link] (Contextualizes the ester as a Lifitegrast intermediate).
"alternative catalysts for the synthesis of substituted benzo[b]thiophenes"
Technical Support Center: Alternative Catalysts for Benzo[b]thiophene Synthesis
Case ID: BBT-SYNTH-2024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: Beyond Palladium
While Palladium-catalyzed cross-couplings (e.g., Sonogashira, Buchwald-Hartwig) remain the gold standard for functionalizing pre-formed heterocycles, constructing the benzo[b]thiophene core from scratch often requires more sustainable or cost-effective alternatives. This guide addresses the three most robust "non-Pd" workflows: Copper-Catalyzed Cascades , Iodine-Mediated Cyclizations , and Visible-Light Photocatalysis .
Module 1: Copper-Catalyzed Cascade Cyclization
Primary Use Case: Synthesis of 2-substituted benzo[b]thiophenes from 2-haloalkynylbenzenes or thiophenol precursors. Mechanism: Ullmann-type C–S bond formation followed by intramolecular hydrothiolation/cyclization.
Standard Operating Procedure (SOP-Cu-01)
-
Precursors: o-Iodoalkynylbenzenes + Potassium Sulfide (or hydrosulfide surrogates like xanthates).
-
Catalyst System: CuI (10 mol%) / 1,10-Phenanthroline (20 mol%).
-
Base/Solvent: K₂CO₃ or Cs₂CO₃ in DMF or DMSO at 80–110 °C.
Troubleshooting Ticket #Cu-101: "Reaction Stalls at Intermediate Sulfide"
User Report: "I see the formation of the thioether intermediate by LCMS, but the ring closure to the benzothiophene is incomplete."
Diagnostic & Resolution:
| Potential Root Cause | Diagnostic Indicator | Corrective Action |
|---|---|---|
| Ligand Inhibition | Reaction turns black/precipitates early. | Switch Ligand: 1,10-Phenanthroline is standard, but if steric crowding is high, switch to L-Proline or DMEDA to facilitate the initial C-S coupling without hindering the cyclization. |
| Temperature Threshold | Conversion <50% after 12h. | Increase Temp: The cyclization step often has a higher activation energy than the initial coupling. Increase T from 80°C to 110°C. |
| Proton Source | No cyclization observed. | Add Proton Source: If using S^2- sources, the intermediate requires a proton transfer. Ensure trace water or a proton shuttle (like ethylene glycol co-solvent) is present. |
Module 2: Iodine-Mediated Electrophilic Cyclization (Metal-Free)
Primary Use Case: Synthesis of 3-iodo-benzo[b]thiophenes (highly valuable for further functionalization).[1] Mechanism: Electrophilic activation of the alkyne by I₂, followed by nucleophilic attack of the sulfur atom (5-endo-dig or 6-endo-dig).
Standard Operating Procedure (SOP-I2-02)
-
Precursors: 2-(1-Alkynyl)thioanisoles.
-
Reagent: Molecular Iodine (I₂, 1.2 equiv) or ICl.
-
Solvent: CH₂Cl₂ or DCE at Room Temperature (RT).
Troubleshooting Ticket #I2-202: "Low Regioselectivity or Demethylation Failure"
User Report: "I am getting a mixture of the cyclized product and unreacted starting material, or the methyl group on the sulfur is not cleaving."
Diagnostic & Resolution:
-
The "Demethylation" Bottleneck:
-
Context: The mechanism involves the formation of a sulfonium intermediate. The removal of the S-methyl group is the rate-determining step.
-
Fix: Add a nucleophilic scavenger to assist demethylation. If the reaction is sluggish, add DABCO or mild heat (40 °C) to facilitate the S-Me cleavage.
-
-
Over-Iodination:
-
Context: Electron-rich rings may undergo electrophilic aromatic substitution (SEAr) elsewhere.
-
Fix: Switch from I₂ to NIS (N-iodosuccinimide) for a more controlled release of the iodonium source.
-
Module 3: Visible-Light Photocatalysis (The Green Route)
Primary Use Case: Mild, room-temperature synthesis using o-methylthio-arenediazonium salts. Mechanism: Radical annulation via Single Electron Transfer (SET).
Standard Operating Procedure (SOP-Photo-03)
-
Precursors: o-Methylthio-benzenediazonium salts + Alkynes.
-
Catalyst: Eosin Y (2–5 mol%).[2]
-
Light Source: Green LEDs (approx. 530 nm).
-
Solvent: DMSO (Critical for radical lifetime).
Troubleshooting Ticket #Photo-303: "Reaction Quenches Immediately"
User Report: "The fluorescence of Eosin Y disappears, and no product forms."
Diagnostic & Resolution:
-
Oxygen Inhibition: This is a radical pathway.
-
Action:Degas solvents thoroughly (Freeze-Pump-Thaw x3). Run under Argon balloon.
-
-
Diazonium Stability:
-
Action: Diazonium salts can decompose thermally. Ensure the reaction setup is cooled (fan) to maintain ambient temperature (20–25 °C) despite the heat from LEDs.
-
-
Solvent Effect:
-
Action: Do not substitute DMSO easily. DMSO stabilizes the aryl radical intermediates better than MeCN or DMF in this specific transformation.
-
Visualizing the Workflow
Diagram 1: Catalyst Selection Decision Matrix
Use this logic tree to select the optimal method based on your available starting materials.
Caption: Decision matrix for selecting the optimal catalytic route based on substrate availability and functionalization requirements.
FAQ: Technical Deep Dive
Q1: I need to install an aryl group at C3 during the ring formation. Which method is best? A: The Iodine-mediated route is superior here. You can perform a "one-pot" iodocyclization followed by a Pd-catalyzed Sonogashira or Suzuki coupling using the generated C3-Iodine handle. Alternatively, Copper-catalyzed coupling of 2-halothiophenols with internal alkynes (e.g., diphenylacetylene) installs substituents at both C2 and C3 simultaneously.
Q2: My Copper catalyst is precipitating as CuS. How do I prevent catalyst poisoning? A: This is common when using sulfide sources.
-
Increase Ligand Loading: Move from 1:2 to 1:3 (Metal:Ligand) ratio.
-
Solvent Switch: Use DMSO instead of DMF; DMSO coordinates weakly to Cu, stabilizing the active species against aggregation.
Q3: Can I use these methods for fused systems (e.g., Naphthothiophenes)? A: Yes. The Photocatalytic (Eosin Y) method is particularly effective for polycyclic aromatic hydrocarbons (PAHs) because the radical intermediates are stabilized by the extended conjugation.
Comparative Data: Yield & Conditions
| Method | Catalyst | Key Reagents | Avg. Yield | Tolerance | Reference |
| Cu-Cascade | CuI (10%) | K₂S, 1,10-Phen | 75–92% | High (Ester, CN stable) | [1] |
| Iodine-Cyc | None (I₂ mediated) | I₂, CH₂Cl₂ | 80–95% | Very High (Acid sensitive) | [2] |
| Photoredox | Eosin Y (5%) | Green LED, DMSO | 65–85% | Moderate (Radical sensitive) | [3] |
References
-
Copper-Catalyzed Synthesis: Yu, H., Zhang, M., & Li, Y. (2013).[3] Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner.[4] The Journal of Organic Chemistry, 78(17), 8898–8903.
-
Iodine-Mediated Cyclization: Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodobenzo[b]thiophenes by Electrophilic Cyclization of 2-(1-Alkynyl)thioanisoles. Journal of Organic Chemistry, 66(7), 2405–2410.
-
Visible Light Photocatalysis: Hari, D. P., Hering, T., & König, B. (2012).[5][6][7] Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337.
Sources
- 1. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 4. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiophene synthesis [organic-chemistry.org]
- 6. Visible Light Photocatalytic Synthesis of Benzothiophenes [organic-chemistry.org]
- 7. Visible light photocatalytic synthesis of benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Validation of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate Purity by HPLC
Executive Summary
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of anti-inflammatory and anti-cancer therapeutics. Its purity is a Critical Quality Attribute (CQA) because regioisomeric impurities (e.g., 3,4-dichloro or 4,6-dichloro analogs) and hydrolysis products (the free acid) can significantly alter downstream reaction kinetics and biological efficacy.
This guide compares two HPLC methodologies for the validation of this compound:
-
Method A (Standard): A generic C18 alkyl-bonded phase.
-
Method B (Optimized): A Phenyl-Hexyl phase leveraging
- interactions.[1]
Verdict: While Method A is sufficient for crude assay, Method B is the superior choice for high-stringency validation , offering distinct resolution of positional isomers that co-elute on standard C18 columns.
The Analytical Challenge
The structural rigidity and hydrophobicity of chlorinated benzothiophenes present specific chromatographic hurdles:
-
Isomeric Similarity: The 3,6-dichloro substitution pattern is structurally similar to the 3,4- and 4,6-dichloro isomers. Standard hydrophobic interaction (C18) often fails to discriminate between these due to identical LogP values.
-
Hydrolysis Susceptibility: The methyl ester group is prone to hydrolysis, generating 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid . This acidic impurity tails significantly on non-endcapped columns.
Comparative Methodology: C18 vs. Phenyl-Hexyl
The following table contrasts the performance of the standard industry approach against the optimized protocol recommended for this specific aromatic ester.
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl bonded silica |
| Separation Mechanism | Hydrophobic Interaction (Dispersive forces) | Hydrophobic + |
| Selectivity ( | Low for positional isomers | High for aromatic isomers |
| Isomer Resolution ( | ||
| Peak Shape | Good for neutral ester, tailing for acid | Sharp for both (with endcapping) |
| Suitability | Crude reaction monitoring | Final Product Release & Purity Validation |
Why Method B Wins:
The phenyl ring on the stationary phase interacts with the electron-deficient chlorinated benzothiophene core. The position of the chlorine atoms alters the electron density distribution, creating a unique "
Optimized Experimental Protocol (Method B)
This protocol is designed to be self-validating, ensuring system suitability before every run.
3.1 Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),
, . -
Mobile Phase A:
Formic Acid in Water (Suppresses silanol activity and acid ionization). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
:
B -
:
B -
:
B -
:
B (Re-equilibration)
-
:
-
Flow Rate:
-
Column Temp:
-
Detection: UV at
(Primary) and (Secondary confirmation). -
Injection Volume:
3.2 Sample Preparation
-
Stock Solution: Dissolve
of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate in Acetonitrile ( ). -
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Conditions (
Water:ACN) to reach .-
Note: Diluting in 100% ACN can cause peak distortion ("solvent effect") due to viscosity mismatch.
-
Validation Workflow (ICH Q2(R1) Compliant)
The validation must demonstrate that the method is suitable for its intended purpose.[2][3][4] The following diagram illustrates the logical flow of the validation lifecycle.
Figure 1: Validation Lifecycle following ICH Q2(R1) guidelines, emphasizing the feedback loop if criteria are not met.
4.1 Key Validation Parameters & Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject Sample spiked with known impurities (Free acid, 3,4-dichloro isomer). | Resolution ( |
| Linearity | 5 concentrations from | Correlation Coefficient ( |
| Accuracy | Spike placebo with analyte at 80%, 100%, 120%. | Recovery between |
| Precision | 6 replicate injections of the standard. | RSD |
| LOD / LOQ | Based on Signal-to-Noise (S/N) ratio. | LOD (S/N ~3), LOQ (S/N ~10). |
Impurity Profiling Logic
The separation of the target methyl ester from its potential impurities relies on the interaction logic depicted below.
Figure 2: Separation mechanism showing how the Phenyl-Hexyl phase discriminates between the target and its impurities.
References
-
ICH Expert Working Group. (2005).[2] ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][5] International Conference on Harmonisation.[2][4]
-
Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6][7] Chromatography Online.
-
PubChem. (2025).[8] Benzo[b]thiophene-2-carboxylic acid | C9H6O2S.[8] National Library of Medicine.
-
Sigma-Aldrich. (2025). Methyl 3-chlorobenzo[b]thiophene-2-carboxylate Product Specification. Merck KGaA.
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. separationmethods.com [separationmethods.com]
- 8. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
"biological activity of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate compared to its analogs"
The following guide provides an in-depth technical analysis of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate , focusing on its role as a precursor and lipophilic analog to the bioactive acid BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid).
Executive Summary
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (CAS: 21211-18-7) is the methyl ester derivative of BT2 , a potent, allosteric inhibitor of Branched-Chain
It functions primarily as a prodrug to enhance cellular permeability and as a stable intermediate in the synthesis of amide-based analogs. In direct comparative assays, the ester lacks the free carboxylate required for the salt-bridge interaction with the BDK allosteric site but exhibits superior lipophilicity, making it an essential tool for intracellular delivery studies.
Chemical Architecture & Synthesis
To understand the biological variance, one must first analyze the structural divergence between the ester and its analogs. The "3,6-dichloro" substitution pattern is non-trivial; it provides steric bulk that locks the molecule into the BDK allosteric pocket, preventing kinase phosphorylation of the BCKDC complex.
Synthesis Workflow
The synthesis of the methyl ester typically proceeds via the cyclization of cinnamic acid derivatives, followed by esterification. This pathway ensures the installation of the critical chlorine atom at the C3 position.
Figure 1: Synthetic route from cinnamic acid precursors to the Methyl Ester and its bio-activation to the active BT2 acid.
Comparative Biological Activity
The biological utility of the methyl ester is best understood in comparison to its free acid form (BT2) and the historical reference standard, (S)-CPP.
Mechanism of Action: The BDK "Switch"
The active metabolite (BT2) binds to an allosteric site on BDK.[1][2][3] This binding induces a helix movement that dissociates BDK from the Branched-Chain
-
Without Inhibitor: BDK phosphorylates (inactivates) BCKDC
BCAA accumulation (Toxic in MSUD/Heart Failure). -
With Inhibitor (BT2): BDK is inhibited
BCKDC remains active BCAA Oxidation proceeds.[2]
Comparative Data Table
The following table synthesizes data from enzymatic assays (cell-free) and cellular models.
| Compound | Structure Type | BDK IC50 (In Vitro) | Mcl-1 Ki | Metabolic Stability | Primary Utility |
| BT2 (Acid) | Free Carboxylic Acid | 3.19 | 59 | High ( | Active Drug Candidate |
| Methyl Ester | Methyl Ester | >100 | N.D. | High (Chemical) / Low (Biological) | Prodrug / Intermediate |
| (S)-CPP | Phenylpropionate | ~40 | N/A | Low (Rapid degradation) | Historical Reference |
| BT2F | 3-Cl, 6-F Analog | ~5.0 | N.D. | High | SAR Analog |
*Note: The methyl ester shows negligible activity in purified enzyme assays because the free carboxylate is required to form a salt bridge with Arg/Lys residues in the BDK allosteric pocket. Its activity in whole-cell assays depends on the rate of intracellular hydrolysis.
Key Findings on Analogs
-
The "3,6-Dichloro" Motif: Removal of the chlorine at C3 or C6 drastically reduces potency. The 3,6-dichloro pattern is optimal for filling the hydrophobic pocket of BDK.
-
Acid vs. Ester: The acid (BT2) is the active species. The methyl ester is used to penetrate cell membranes where the highly charged carboxylate might face resistance. Once inside, esterases convert it to BT2.
-
Selectivity: BT2 (and by extension the ester prodrug) is highly selective for BDK over other mitochondrial kinases (e.g., PDK), unlike the older (S)-CPP which had off-target effects and poor stability.
Therapeutic Applications & Pathway Visualization
The methyl ester/BT2 scaffold is currently being investigated in three major therapeutic areas.
Signaling Pathway: BCAA Catabolism
The diagram below illustrates how the inhibitor restores BCAA homeostasis.[4]
Figure 2: Mechanism of BDK inhibition by BT2 (derived from the ester), leading to reactivation of the BCKDC complex.
Therapeutic Contexts[1][2][5][6]
-
Heart Failure: In failing hearts, BCAA catabolism is suppressed. BT2 treatment reactivates BCKDC, lowering cardiac BCAA levels and improving contractile function.
-
Ulcerative Colitis: BT2 suppresses mTORC1 activation (which is driven by high BCAAs), reducing inflammation and restoring gut microbiota balance.[5]
-
Metabolic Disease: Lowers plasma BCAAs in diabetes/obesity models, improving insulin sensitivity.
Experimental Validation Protocols
To verify the activity of the Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (as a prodrug) or BT2, the following protocols are standard.
Protocol A: In Vitro BDK Inhibition Assay (For Acid Form)
Use this to test the intrinsic potency of the hydrolyzed product.
-
Reagents: Recombinant human BDK, purified BCKDC (E1/E2 subunits), ATP-
- P. -
Reaction Mix: Incubate BDK (100 nM) with varying concentrations of BT2 (0.1 - 100
M) for 15 min at 30°C in kinase buffer (50 mM MOPS pH 7.4, 2 mM MgCl ). -
Substrate Addition: Add BCKDC (2
M) and ATP (100 M). -
Measurement: Quench after 10 min. Measure
P incorporation into BCKDC E1 subunit via SDS-PAGE/autoradiography. -
Result: Plot % Inhibition vs. Log[BT2] to determine IC50.
Protocol B: Cellular BCAA Oxidation (For Methyl Ester vs. Acid)
Use this to compare cell permeability and prodrug conversion.
-
Cell Line: HeLa or C2C12 myoblasts (high BCAA metabolism).
-
Treatment: Treat cells with Methyl Ester vs. BT2 Acid (10-50
M) for 4 hours. -
Tracer: Add [1-
C]-Leucine to the media. -
Capture: Incubate for 2 hours. Capture released
CO on filter paper soaked in hyamine hydroxide placed in the well headspace. -
Analysis: Count CPM. Higher
CO indicates higher BCKDC activity (successful inhibition of BDK).-
Note: The Methyl Ester often shows delayed onset but sustained effect compared to the acid due to slow hydrolysis.
-
References
-
Tso, S. C., et al. (2014). "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain
-ketoacid dehydrogenase kinase." Journal of Biological Chemistry, 289(30), 20583-20593. Link -
He, Q. Z., et al. (2022). "3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota." World Journal of Gastroenterology, 28(46), 6522. Link
-
Uddin, G. M., et al. (2019). "Metabolic stability and pharmacokinetics of BT2 and BT3." Frontiers in Physiology, 10, 1-12. Link
-
Friberg, A., et al. (2013). "Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design." Journal of Medicinal Chemistry, 56(1), 15-30. Link
-
ChemicalBook. "3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid Properties and Data." Link
Sources
- 1. Frontiers | Protein kinases on carbon metabolism: potential targets for alternative chemotherapies against toxoplasmosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ketone thiophene-2-carboxylic acid: Topics by Science.gov [science.gov]
- 4. The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Profiling the Cross-Reactivity of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Introduction: The Imperative of Selectivity in Drug Discovery
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is a small molecule with a privileged benzo[b]thiophene scaffold, a core structure present in numerous pharmacologically active compounds.[1][2] Its close structural analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as a potent inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) and myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein.[1][3][4] This established bioactivity of a similar molecule underscores the potential of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate as a therapeutic agent. However, it also necessitates a thorough investigation of its protein interaction profile to understand its selectivity and potential off-target effects, which are critical for advancing any compound through the drug discovery pipeline.
This guide presents a comprehensive, multi-tiered experimental strategy to elucidate the cross-reactivity of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate. We will outline a systematic approach, from broad, high-throughput screening to detailed biophysical characterization of specific interactions. The objective is to build a robust "selectivity scorecard" that will guide future development and optimization efforts.
Tier 1: Broad-Spectrum Screening for Initial Target Identification
The initial phase of our investigation is designed to cast a wide net and identify potential protein families that interact with Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate. Based on the known activity of its close analog, BT2, we will prioritize kinases and apoptosis-related proteins.
Kinase Panel Screening
Given that BT2 is a known kinase inhibitor, a broad-panel kinase screen is the logical first step to assess the kinome-wide selectivity of our compound.[1] Commercial services offer comprehensive panels that cover a significant portion of the human kinome.[5][6]
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
-
Compound Preparation: Dissolve Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate in DMSO to a stock concentration of 10 mM.
-
Assay Concentration: Perform initial screening at a concentration of 1 µM and 10 µM to identify potential hits.
-
Kinase Panel: Utilize a broad kinase panel (e.g., >300 kinases) at a physiologically relevant ATP concentration (e.g., 1 mM).[6]
-
Assay Principle: The assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a DMSO control. A significant reduction in activity (e.g., >50%) indicates a potential interaction.
Apoptosis Protein Panel
The known interaction of BT2 with the anti-apoptotic protein Mcl-1 warrants an investigation into the broader family of apoptosis-related proteins.[3][4]
Experimental Protocol: Apoptosis Protein Array
-
Array Selection: Utilize a commercially available apoptosis antibody array that detects multiple apoptosis-related proteins simultaneously.[7]
-
Cell Lysate Preparation: Treat a relevant cancer cell line (e.g., a line known to be sensitive to Mcl-1 inhibition) with Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (e.g., at 1 µM and 10 µM) and a DMSO control. Prepare cell lysates.
-
Array Hybridization: Incubate the cell lysates with the apoptosis array membranes according to the manufacturer's protocol.
-
Detection: Use a chemiluminescent or fluorescent detection method to visualize the protein levels.
-
Data Analysis: Compare the protein expression profiles between the compound-treated and control samples to identify any significant changes in the levels of apoptosis-related proteins.
Tier 2: Unbiased Target Deconvolution and In-Cell Validation
The second tier of our investigation aims to identify potential off-target interactions in an unbiased manner and to validate target engagement within a cellular context.
Affinity-Based Chemical Proteomics
This powerful technique allows for the identification of proteins that bind to our compound of interest from a complex biological sample, such as a cell lysate.[8][9][10]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize a derivative of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate with a linker suitable for immobilization on a solid support (e.g., sepharose beads).
-
Cell Lysate Incubation: Incubate the immobilized compound with cell lysates.
-
Washing and Elution: Perform stringent washing steps to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
-
Competition Binding: To increase confidence in the identified hits, perform a competition experiment where the cell lysate is pre-incubated with an excess of free Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate before incubation with the immobilized compound. True targets will show reduced binding to the beads in the presence of the free compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses drug-target interaction in intact cells.[11][12][13] The principle is that a protein becomes more thermally stable when bound to a ligand.[13]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate or a DMSO control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Tier 3: Biophysical Characterization of Confirmed Interactions
The final tier focuses on quantitatively characterizing the binding affinity of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate to the specific proteins identified in the previous tiers.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[14][15][16][17] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[17][18]
Experimental Protocol: ITC
-
Sample Preparation: Prepare purified target protein and a solution of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate in the same buffer.
-
Titration: Titrate the compound solution into the protein solution in a stepwise manner in the ITC instrument.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Fit the resulting data to a binding model to determine the thermodynamic parameters of the interaction.
Data Presentation and Interpretation
The data generated from this multi-tiered approach should be systematically organized to provide a clear and comprehensive overview of the cross-reactivity profile of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate.
Table 1: Summary of Tier 1 Screening Results
| Protein Family | Assay | Number of Hits (>50% Inhibition/Change) | Top Hits |
| Kinases | Radiometric Kinase Assay | Data to be generated | Data to be generated |
| Apoptosis Proteins | Apoptosis Protein Array | Data to be generated | Data to be generated |
Table 2: Summary of Tier 2 and 3 Validation and Characterization
| Potential Target | CETSA Melt Shift (ΔTm) | ITC Binding Affinity (Kd) |
| Identified Hit 1 | Data to be generated | Data to be generated |
| Identified Hit 2 | Data to be generated | Data to be generated |
| ... | ... | ... |
Visualizing the Workflow
A clear visualization of the experimental workflow is essential for understanding the logical progression of the cross-reactivity profiling strategy.
Caption: A tiered approach to profiling protein cross-reactivity.
Conclusion
The proposed experimental guide provides a robust and scientifically rigorous framework for characterizing the cross-reactivity of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate. By systematically progressing from broad screening to specific biophysical measurements, this strategy will generate a comprehensive understanding of the compound's selectivity. This knowledge is paramount for making informed decisions in the drug development process, ultimately enabling the optimization of lead compounds with improved safety and efficacy profiles. The self-validating nature of this multi-tiered approach, incorporating both in vitro and in-cell methodologies, will ensure a high degree of confidence in the generated data, providing a solid foundation for future preclinical and clinical development.
References
Sources
- 1. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,6-dichloro--benzo[b]thio-phene-2--Carboxylic-Acid, 500MG | Labscoop [labscoop.com]
- 4. caymanchem.com [caymanchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 16. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
"confirming the identity of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate through NMR and mass spectrometry"
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds, such as the potentially bioactive Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate, structural verification is paramount. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the definitive identification of this target molecule. We will explore the expected spectral data, the rationale behind these predictions, and a comparison with alternative analytical methods.
The Challenge: Isomeric Impurities and the Need for Definitive Characterization
The synthesis of substituted benzo[b]thiophenes can often yield a mixture of isomers. For instance, the dichlorination of the benzo[b]thiophene core could result in various positional isomers. Therefore, a robust analytical workflow is essential to confirm the precise substitution pattern of the synthesized Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate and to rule out the presence of other isomeric impurities.
Primary Analytical Approach: A Synergy of NMR and Mass Spectrometry
A combined approach utilizing both NMR and Mass Spectrometry provides a comprehensive and definitive structural confirmation. While MS provides the molecular weight and elemental composition, NMR spectroscopy offers detailed insights into the connectivity and spatial arrangement of atoms within the molecule.
Experimental Workflow
Caption: A typical workflow for the synthesis, purification, and structural confirmation of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate, both ¹H and ¹³C NMR, supplemented with 2D techniques, are indispensable.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. Based on the analysis of related structures, the predicted ¹H NMR spectrum in a common solvent like CDCl₃ would exhibit the following key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.9 - 4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are expected in this region, appearing as a sharp singlet as there are no adjacent protons to couple with. |
| ~ 7.3 - 7.5 | Doublet of Doublets | 1H | H-5 | This proton is coupled to both H-4 and H-7. The electron-withdrawing chlorine at C-6 will deshield this proton. |
| ~ 7.7 - 7.9 | Doublet | 1H | H-4 | This proton will appear as a doublet due to coupling with H-5. |
| ~ 7.9 - 8.1 | Doublet | 1H | H-7 | This proton, adjacent to the sulfur atom and ortho to a chlorine, will be a doublet coupled to H-5 and is expected to be the most downfield of the aromatic protons. |
Causality in Chemical Shifts: The electron-withdrawing nature of the two chlorine atoms and the carbonyl group of the ester will cause a general downfield shift of the aromatic protons compared to the parent benzo[b]thiophene. The exact chemical shifts can be influenced by the choice of solvent due to Aromatic Solvent Induced Shifts (ASIS)[1][2].
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 52 - 54 | -OCH₃ | The methyl carbon of the ester group. |
| ~ 120 - 145 | Aromatic & Thiophene Carbons | The eight carbons of the benzo[b]thiophene ring system will appear in this region. The carbons directly attached to chlorine (C-3 and C-6) will be significantly influenced. Quaternary carbons will generally have weaker signals. |
| ~ 160 - 165 | C=O | The carbonyl carbon of the methyl ester group is expected in this downfield region. |
Note on Prediction: The predicted chemical shifts are based on data from similar substituted benzo[b]thiophenes and established substituent effects in NMR spectroscopy. For definitive assignment, 2D NMR techniques are crucial.
2D NMR Spectroscopy: Connecting the Dots
For a molecule with several signals in the aromatic region, 2D NMR experiments are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for instance, between H-4 and H-5, and between H-5 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is key to identifying the quaternary carbons and confirming the overall connectivity. For example, the methyl protons should show an HMBC correlation to the carbonyl carbon.
Caption: Predicted key HMBC correlations for Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.
Expected Mass Spectrum (Electron Ionization - EI)
For Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (C₁₀H₆Cl₂O₂S), the expected key features in the EI-MS are:
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected due to the presence of two chlorine atoms. The isotopic pattern for two chlorines (³⁵Cl and ³⁷Cl) will result in peaks at m/z 260 (M⁺, for ²³⁵Cl), 262 (M+2, for one ³⁵Cl and one ³⁷Cl), and 264 (M+4, for ²³⁷Cl) in an approximate ratio of 9:6:1.
-
Key Fragmentation Pathways:
-
Loss of OCH₃: A significant fragment at m/z 229, corresponding to the loss of the methoxy radical (•OCH₃).
-
Loss of COOCH₃: A fragment at m/z 201, resulting from the loss of the entire carbomethoxy group.
-
Loss of Chlorine: Fragments corresponding to the loss of one or both chlorine atoms may also be observed.
-
Table of Expected Fragments:
| m/z | Proposed Fragment |
| 260, 262, 264 | [M]⁺ |
| 229, 231, 233 | [M - OCH₃]⁺ |
| 201, 203, 205 | [M - COOCH₃]⁺ |
The fragmentation of benzo[b]thiophene derivatives often involves the stable aromatic core remaining intact while substituents are cleaved[3][4].
Alternative and Complementary Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups present in a molecule.
Expected Key FT-IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |
| ~ 1720 - 1700 | C=O stretch | Ester carbonyl |
| ~ 1600 - 1450 | C=C stretch | Aromatic ring |
| ~ 1300 - 1000 | C-O stretch | Ester C-O |
| ~ 850 - 750 | C-Cl stretch | Aryl-Chloride |
The presence of a strong carbonyl absorption band is a key indicator of the ester functionality[3][5].
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated system. Substituted benzo[b]thiophenes typically exhibit multiple absorption bands in the UV region[6]. The exact position of the absorption maxima (λ_max) will be influenced by the chloro and carboxylate substituents.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. While it is a more resource-intensive technique, it can be the ultimate arbiter in cases of ambiguous spectroscopic data or for confirming stereochemistry[3].
Conclusion
The definitive identification of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate relies on a multi-faceted analytical approach. The synergy of ¹H and ¹³C NMR, along with 2D correlation experiments, provides an unambiguous map of the molecular structure. Mass spectrometry corroborates the molecular formula and offers structural insights through fragmentation analysis. Complementary techniques such as FT-IR and UV-Vis spectroscopy provide rapid confirmation of key functional groups and the conjugated system. For absolute proof of structure, particularly in the solid state, X-ray crystallography remains the unparalleled method. By judiciously applying these techniques and understanding the underlying principles of their data, researchers can confidently confirm the identity of their synthesized compounds, ensuring the integrity of their subsequent studies.
Detailed Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the purified Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations.
Sample Preparation and Analysis for Mass Spectrometry (EI-MS)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum in electron ionization (EI) mode.
-
Analyze the resulting spectrum for the molecular ion peak cluster and characteristic fragmentation patterns.
References
-
Tirlapur, V. K., Swamy, K. M. K., & Prasad, Y. R. (n.d.). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Tsi-journals.com. Retrieved February 23, 2026, from [Link]
-
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
-
Tirlapur, V. K., Swamy, K. M. K., & Prasad, Y. R. (n.d.). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Tsi-journals.com. Retrieved February 23, 2026, from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Core.ac.uk. Retrieved February 23, 2026, from [Link]
-
Libretexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Juniper Publishers. (2018, August 24). Crystal Structure and Disorder in Benzothiophene Derivative. Juniperpublishers.com. [Link]
-
Atmiya University. (2024, May 8). Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. Library and Learning Center | Atmiya University. [Link]
-
PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved February 23, 2026, from [Link]
-
Chromatography Today. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
Arkivoc. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Retrieved February 23, 2026, from [Link]
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 23, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
National Center for Biotechnology Information. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Retrieved February 23, 2026, from [Link]
- Journal of Natural Products. (2002). Reviews. 65(2), 234.
-
Imoto, E., & Motozima, R. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(2), 145–154. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2009, April 15). Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. Retrieved February 23, 2026, from [Link]
-
MDPI. (2025, May 7). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. [Link]
-
Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved February 23, 2026, from [Link]
-
Research & Reviews: Journal of Medicinal & Organic Chemistry. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Elsevier. (n.d.). Analytical Chemistry of Organic Halogen Compounds - 1st Edition. Retrieved February 23, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2024, August 27). Search Results. [Link]
-
ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a... Retrieved February 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. tsijournals.com [tsijournals.com]
- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate: Proper Disposal Procedures
Executive Summary & Chemical Profile
This guide defines the mandatory disposal protocols for Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate . Due to its halogenated aromatic structure, this compound poses specific environmental and incineration challenges.[1] It must never be treated as general trash or disposed of down the drain.[1]
Chemical Identity Verification:
-
Chemical Name: Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate[1]
-
Core Structure: Benzo[b]thiophene ring with chlorine substituents at positions 3 and 6, and a methyl ester at position 2.[1]
-
Parent Acid CAS: 34576-94-8 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid).[1][2][3][4] Note: The methyl ester is a specific synthetic derivative often used as a research intermediate.[1]
-
Waste Classification: Halogenated Organic Waste (Non-Solvent).[1][5]
| Property | Data | Relevance to Disposal |
| Physical State | Solid (Crystalline/Powder) | Requires solid waste stream (Lab Pack) unless dissolved.[1] |
| Solubility | Low (Water), High (DMSO, DMF) | Strict "No Drain" rule. High potential for bioaccumulation/aquatic toxicity.[1] |
| Reactivity | Stable Ester Linkage | Resistant to mild hydrolysis; requires high-temperature incineration.[1] |
| Halogen Content | High (2 Chlorine atoms) | CRITICAL: Must be segregated from non-halogenated waste to prevent incinerator corrosion and dioxin formation.[1] |
The Scientific Logic: Why Segregation Matters
As scientists, we follow protocols based on causality.[1] We do not segregate waste arbitrarily; we do so to control the chemistry of destruction.[1]
-
Incineration Chemistry: When non-halogenated organics (e.g., methanol, acetone) are incinerated, they produce
and .[1] When Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is incinerated, the chlorine atoms react to form hydrogen chloride gas ( ) and potentially trace dioxins if combustion temperatures are unregulated.[1] -
The "Scrubber" Requirement: Halogenated waste streams are routed to specific incinerators equipped with alkaline scrubbers (spray dryers) that neutralize acid gases before they exit the stack.[1]
-
Reaction:
[1]
-
-
The Cost of Error: Mixing this compound into a "Non-Halogenated" drum (often used for fuel blending) can damage standard combustion engines/boilers via corrosion and result in severe regulatory fines (EPA RCRA violations).[1]
Operational Disposal Protocol
A. Pre-Disposal Handling (The "Quarantine" Phase)
Before moving the material to the central waste area, ensure the following:
-
Quenching: If the material is residual in a reaction mixture containing reactive reagents (e.g., thionyl chloride, lithium aluminum hydride), quench the reactivity first.[1] Pure Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate does not require quenching.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar with a chemically resistant screw cap (Teflon-lined).[1]
-
Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.[1]
B. Disposal Workflows (Step-by-Step)
Scenario 1: Solid Waste (Pure Compound or Contaminated Solids)[1]
-
Applicability: Expired reagent, contaminated weighing boats, filter paper, silica gel from columns.[1]
-
Protocol:
Scenario 2: Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
-
Applicability: The compound dissolved in solvents like DCM, Ethyl Acetate, or DMSO.[1]
-
Protocol:
-
Determine the primary solvent.[1]
-
If the solvent is halogenated (DCM, Chloroform) OR if the solute (our compound) is halogenated: The entire mixture is Halogenated Waste. [1]
-
Pour into the Halogenated Solvent Carboy (typically Red or Yellow tagged, depending on facility).[1]
-
Never pour into the "Non-Halogenated" (Flammable) carboy.
-
Decision Logic Diagram (DOT Visualization)
The following flow chart illustrates the decision-making process for disposing of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate to ensure compliance with RCRA and Prudent Practices.
Figure 1: Decision logic for segregating halogenated thiophene derivatives. Note that even if the solvent is non-halogenated, the presence of the halogenated solute mandates the "Halogenated" waste stream.[1]
Spill Contingency Plan
In the event of a benchtop spill of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate:
-
Isolate: Alert nearby personnel and demarcate the area.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment:
-
Cleanup: Place all spill debris (towels, gloves, absorbent) into a clear plastic bag , seal it, and place that bag into the Solid Halogenated Waste container.
-
Decontamination: Wipe the surface with a detergent solution, followed by water.[1]
References & Authority
The protocols above are synthesized from federal regulations and standard "Prudent Practices" for laboratory safety.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][6][7]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Toxicity and Listed Wastes (F-List).[1] 40 CFR Part 261.[1]
-
Santa Cruz Biotechnology. 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (Parent Acid) Safety Data.[1][2][1][2]
-
PubChem. Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (Structural Analog).[1] National Library of Medicine.[1] [8]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid | CAS 34576-94-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid | CAS 34576-94-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. usbio.net [usbio.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. reed.edu [reed.edu]
- 7. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Livres [books.google.fr]
- 8. Methyl 3-chlorobenzo b thiophene-2-carboxylate 97 21211-07-4 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
